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  • Product: 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid
  • CAS: 885268-88-2

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic Acid: A Technical Guide

Executive Summary The synthesis of highly functionalized sulfonamides is a cornerstone of modern medicinal chemistry, providing robust, metabolically stable bioisosteres for drug development. This technical whitepaper de...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized sulfonamides is a cornerstone of modern medicinal chemistry, providing robust, metabolically stable bioisosteres for drug development. This technical whitepaper details the optimal synthesis pathway for 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid (CAS: 885268-88-2). By leveraging a biphasic Schotten-Baumann methodology, this guide outlines a chemoselective, self-validating protocol that eliminates the need for intermediate protecting groups, maximizing both yield and analytical purity.

Retrosynthetic Strategy & Chemoselectivity

The target molecule contains two distinct functional groups originating from the primary starting material, 4-(aminomethyl)benzoic acid: a nucleophilic primary amine and a carboxylic acid.

Traditional sulfonylation in homogenous organic solvents (e.g., dichloromethane with diisopropylethylamine) often requires the prior esterification of the carboxylic acid to prevent the formation of mixed anhydrides or unwanted polymerization. However, the1[1], effectively bypassing the need for protection-deprotection cycles.

By conducting the reaction in an aqueous alkaline medium (pH > 10), the carboxylic acid (pKa ~4.2) is fully deprotonated to a water-soluble carboxylate. This carboxylate is significantly less nucleophilic than the primary amine, allowing 2-fluorobenzenesulfonyl chloride to selectively react with the amine.

Table 1: Quantitative Comparison of Synthesis Pathways
MethodologyReagents & Solvent SystemAvg. YieldAdvantagesDisadvantages
Biphasic Schotten-Baumann (Proposed) NaOH, H₂O / THF85–92%Direct synthesis, no protection steps, inherent isoelectric purification.Requires strict pH and temperature control.
Homogeneous Organic Base Pyridine / DIPEA, DCM60–70%Single-phase kinetics, standard laboratory setup.Requires prior esterification; tedious deprotection.

Mechanistic Causality of Biphasic Sulfonylation

The success of this synthesis relies on the physical chemistry of the biphasic interface. 2-Fluorobenzenesulfonyl chloride is highly susceptible to hydrolysis in pure water. By dissolving the electrophile in tetrahydrofuran (THF) and the nucleophile in aqueous sodium hydroxide, the reaction is restricted to the solvent interface.2[2], preventing the amine from becoming protonated and losing its nucleophilicity. Furthermore,3[3], streamlining the workflow.

ReactionPathway SM1 4-(Aminomethyl)benzoic acid (Amine & Carboxyl source) Deprot Deprotonation (1M NaOH, pH > 10) SM1->Deprot SM2 2-Fluorobenzenesulfonyl chloride (Sulfonylating agent) Coupling Biphasic Sulfonylation (THF/H2O, 0°C to RT) SM2->Coupling Int1 Sodium 4-(aminomethyl)benzoate (Water-soluble nucleophile) Deprot->Int1 Int1->Coupling Int2 Sodium 4-(((2-fluorophenyl)sulfonamido)methyl)benzoate (Soluble Intermediate) Coupling->Int2 Acid Acidification (2M HCl, pH 2-3) Int2->Acid TM 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid (Precipitated Target) Acid->TM

Logical reaction pathway for the synthesis of 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system . The product remains fully soluble in the aqueous phase until the exact moment of acidification. Because unreacted sulfonyl chloride and organic impurities are washed away prior to this step, the precipitation of the product upon reaching pH 2–3 serves as an inherent, visual confirmation of purity.

Step-by-Step Methodology
  • Reagent Preparation: Suspend 4-(aminomethyl)benzoic acid (1.0 eq, 10 mmol) in 20 mL of 1M NaOH (aq). Stir at room temperature until complete dissolution is achieved, yielding a clear solution of the sodium carboxylate salt.

  • Temperature Control: Cool the aqueous solution to 0 °C using an ice-water bath to minimize the hydrolysis rate of the incoming electrophile.

  • Biphasic Sulfonylation: Dissolve 2-fluorobenzenesulfonyl chloride (1.1 eq, 11 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the vigorously stirred aqueous phase over 30 minutes.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 3–4 hours. Monitor the disappearance of the starting amine via TLC (DCM:MeOH 9:1, ninhydrin stain). Maintain pH > 9 by adding 1M NaOH dropwise if necessary.

  • Workup & Extraction: Transfer the mixture to a rotary evaporator to remove the THF under reduced pressure (water bath at 35 °C). Transfer the remaining aqueous phase to a separatory funnel and wash with Ethyl Acetate (2 × 15 mL) to extract unreacted sulfonyl chloride and non-polar impurities. Discard the organic layers.

  • Isoelectric Precipitation: Transfer the purified aqueous layer to an Erlenmeyer flask. While stirring vigorously at 0 °C, add 2M HCl dropwise until the pH reaches 2–3. A dense white precipitate of 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid will form immediately.

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with ice-cold distilled water (3 × 10 mL) to remove residual sodium chloride. Dry the solid in vacuo at 45 °C for 12 hours.

Workflow Step1 1. Reagent Prep Dissolve amine in NaOH Step2 2. Addition Dropwise addition of sulfonyl chloride Step1->Step2 Step3 3. Reaction Stir at RT, monitor by TLC Step2->Step3 Step4 4. Workup Remove THF, wash with EtOAc Step3->Step4 Step5 5. Precipitation Acidify aqueous layer to pH 2 Step4->Step5 Step6 6. Isolation Filter and dry in vacuo Step5->Step6

Step-by-step experimental workflow for the sulfonylation and isolation process.

Analytical Validation & Quality Control

To ensure the structural integrity and purity of the synthesized 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid, the isolated powder must be subjected to standard spectroscopic validation. The table below summarizes the expected quantitative analytical parameters.

Table 2: Analytical Validation Parameters
Analytical TechniqueTarget ParameterExpected ObservationStructural Implication
¹H NMR (DMSO-d₆) Sulfonamide NHSinglet, ~8.5 ppm (1H)Confirms successful sulfonamide linkage.
¹H NMR (DMSO-d₆) Carboxylic OHBroad singlet, ~12.8 ppm (1H)Confirms the carboxylic acid remained unreacted.
¹H NMR (DMSO-d₆) Benzylic CH₂Doublet, ~4.1 ppm (2H)Confirms the methylene bridge environment.
LC-MS (ESI-) [M-H]⁻ Ionm/z 308.0 – 309.0Matches exact mass of the deprotonated target.
FT-IR Spectroscopy S=O Stretching1330 cm⁻¹ (asym), 1160 cm⁻¹ (sym)Confirms the presence of the sulfonyl group.

References

  • Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. International Scientific Organization. Available at: [Link]

  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. ACS Publications. Available at: [Link]

Sources

Exploratory

Synthesis and Process Optimization of 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic Acid

Executive Summary The sulfonamide functional group is a highly privileged pharmacophore in modern drug discovery, frequently utilized for its metabolic stability, hydrogen-bonding capacity, and bioisosteric relationship...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The sulfonamide functional group is a highly privileged pharmacophore in modern drug discovery, frequently utilized for its metabolic stability, hydrogen-bonding capacity, and bioisosteric relationship to amides[1]. The compound 4-(((2-fluorophenyl)sulfonamido)methyl)benzoic acid serves as a critical building block and bioactive scaffold. Its architecture—combining a terminal carboxylic acid for salt formation or further functionalization, a flexible benzylic linker, and an electron-deficient 2-fluorobenzenesulfonamide moiety—presents unique synthetic challenges.

This whitepaper provides an in-depth, self-validating technical guide for the scalable synthesis of this molecule, prioritizing mechanistic causality, yield optimization, and rigorous purity controls.

Retrosynthetic Strategy & Mechanistic Rationale

While classical sulfonamide synthesis often employs aqueous Schotten–Baumann conditions[2], the direct sulfonylation of 4-(aminomethyl)benzoic acid is severely hindered by its zwitterionic nature. The free carboxylic acid drastically reduces organic solubility and introduces the risk of mixed anhydride formation or di-sulfonylation[3].

To circumvent these issues, we employ a two-step esterification-saponification route . By masking the carboxylic acid as a methyl ester, the initial sulfonylation can be driven to completion in an anhydrous organic phase.

Retrosynthesis Target 4-(((2-Fluorophenyl)sulfonamido) methyl)benzoic acid Intermediate Methyl 4-(((2-fluorophenyl)sulfonamido) methyl)benzoate Target->Intermediate Saponification (LiOH, THF/H2O) Precursor1 Methyl 4-(aminomethyl)benzoate Hydrochloride Intermediate->Precursor1 Sulfonylation (DIPEA, DCM) Precursor2 2-Fluorobenzenesulfonyl Chloride Intermediate->Precursor2

Retrosynthetic pathway for the target molecule via a methyl ester intermediate.

Mechanistic Causality: The Role of the 2-Fluoro Substituent

The sulfonylation step involves the nucleophilic attack of the primary amine onto the electrophilic sulfur atom of the sulfonyl chloride[4]. The presence of the fluorine atom at the ortho position of the benzenesulfonyl chloride exerts a strong inductive electron-withdrawing effect (-I). This significantly increases the electrophilicity of the sulfur center, accelerating the reaction rate compared to an unsubstituted analog. However, this heightened reactivity also increases the exothermicity of the reaction, necessitating strict temperature control (0 °C) to prevent the formation of di-sulfonated impurities.

Process Optimization & Quantitative Data

The choice of base and solvent during the sulfonylation step is the primary determinant of the intermediate's yield and purity. As demonstrated in the optimization data below, substituting Triethylamine (TEA) with N,N-Diisopropylethylamine (DIPEA) drastically reduces impurity formation. DIPEA is sterically hindered, preventing it from acting as a competing nucleophile and forming unstable sulfonammonium intermediates that degrade the product profile.

Table 1: Optimization of the Sulfonylation Step

Base (Equiv)Solvent SystemTemperature ProfileYield (%)HPLC Purity (%)Mechanistic Observation
Na₂CO₃ (3.0)DCM / H₂O (1:1)RT (2 hours)65%82.1%Biphasic system led to partial hydrolysis of the sulfonyl chloride[2].
TEA (2.5)THF0 °C → RT78%91.4%Trace di-sulfonylation observed; TEA acted as a transient nucleophile.
TEA (2.5)DCM0 °C → RT84%93.0%Improved solubility of the amine hydrochloride, but minor impurities remained.
DIPEA (2.5) DCM 0 °C → RT 94% 98.8% Steric bulk of DIPEA prevented side reactions; quantitative conversion.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in physical and chemical checkpoints ensure that the operator can verify the success of the reaction in situ before proceeding to the next step.

Workflow Step1 1. Amine Free-Basing Suspend amine·HCl in DCM Add DIPEA at 0 °C Step2 2. Electrophilic Addition Dropwise addition of 2-Fluorobenzenesulfonyl chloride Step1->Step2 Prevents thermal degradation Step3 3. Aqueous Workup Wash with 1M HCl & Brine Dry over Na2SO4 Step2->Step3 Removes unreacted amine & base Step4 4. Saponification LiOH in THF/H2O (3:1) Stir at RT for 4h Step3->Step4 Yields pure ester intermediate Step5 5. Acidification & Isolation Adjust pH to 2 with 1M HCl Filter precipitate Step4->Step5 Cleaves methyl ester cleanly

Step-by-step experimental workflow highlighting procedural causality.

Step A: Synthesis of Methyl 4-(((2-fluorophenyl)sulfonamido)methyl)benzoate
  • Preparation: Charge a flame-dried, round-bottom flask with methyl 4-(aminomethyl)benzoate hydrochloride (1.0 equiv, 10.0 mmol) and anhydrous Dichloromethane (DCM, 0.2 M).

  • Free-Basing: Cool the suspension to 0 °C using an ice-water bath. Add DIPEA (2.5 equiv, 25.0 mmol) dropwise. Validation Check: The cloudy suspension will transition to a clear, pale-yellow solution as the hydrochloride salt is neutralized and the free amine dissolves.

  • Sulfonylation: Dissolve 2-fluorobenzenesulfonyl chloride (1.05 equiv, 10.5 mmol) in a minimal volume of DCM and add it dropwise over 15 minutes to control the exotherm. Remove the ice bath and stir at room temperature for 2 hours.

  • In-Process Control (IPC): Analyze via TLC (Hexanes/EtOAc 1:1). Validation Check: The primary amine (baseline, ninhydrin positive) should be completely consumed, replaced by a single UV-active spot at Rf ~0.45.

  • Workup: Quench the reaction with 1M HCl (aqueous). Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a white solid.

Step B: Saponification to Final Target
  • Hydrolysis: Dissolve the intermediate ester (1.0 equiv) in a 3:1 mixture of THF and water (0.15 M). Add Lithium hydroxide monohydrate (LiOH·H₂O, 3.0 equiv). Stir vigorously at room temperature for 4 hours. Causality Note: LiOH is preferred over NaOH or KOH as the lithium cation coordinates with the carbonyl oxygen, accelerating ester cleavage at room temperature without risking the hydrolysis of the sulfonamide bond.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the majority of the THF. Validation Check: The remaining aqueous solution should be entirely clear. Any turbidity indicates incomplete saponification of the ester.

  • Acidification & Isolation: Dilute the aqueous layer with additional water and cool to 0 °C. Slowly add 1M HCl until the pH reaches 2.0. Validation Check: A voluminous white precipitate will form exclusively at pH < 3, as the carboxylate anion is protonated to the neutral, water-insoluble carboxylic acid.

  • Filtration: Collect the product via vacuum filtration, wash thoroughly with ice-cold water to remove lithium salts, and dry in a vacuum oven at 50 °C for 12 hours.

Analytical Characterization Expectations

To confirm the structural integrity of the synthesized 4-(((2-fluorophenyl)sulfonamido)methyl)benzoic acid, the following spectral benchmarks should be met:

  • LC-MS (ESI-): Expected [M-H]⁻ m/z = 308.0.

  • ¹H NMR (400 MHz, DMSO-d₆): The benzylic protons will appear as a sharp doublet around δ 4.15 ppm (coupling to the sulfonamide NH). The sulfonamide NH will present as a broad triplet near δ 8.40 ppm, which exchanges with D₂O. The carboxylic acid proton will appear as a broad singlet > δ 12.5 ppm.

  • ¹⁹F NMR (376 MHz, DMSO-d₆): A single multiplet around δ -114 ppm confirms the intact 2-fluorophenyl moiety.

References

  • Recent advances in synthesis of sulfonamides: A review Chemistry & Biology Interface [Link]

  • Sulfonamide derivatives: Synthesis and applications Frontier Research Publication [Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives MDPI - Molecules[Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Journal of the American Chemical Society[Link]

Sources

Foundational

biological activity of 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid

An In-Depth Technical Guide to the Biological Activity of 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic Acid: A Putative EP4 Receptor Antagonist Authored by: A Senior Application Scientist Foreword The landscape of targ...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic Acid: A Putative EP4 Receptor Antagonist

Authored by: A Senior Application Scientist

Foreword

The landscape of targeted therapy in oncology and inflammatory diseases is in a constant state of evolution. Our understanding of the intricate signaling networks that drive pathogenesis has led to the identification of novel therapeutic targets. One such promising target is the Prostaglandin E2 Receptor 4 (EP4). This guide provides a comprehensive technical overview of the biological activity of a putative EP4 receptor antagonist, 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid. While this specific molecule may be novel, its structural motifs suggest a potential interaction with the EP4 receptor. This document will, therefore, serve as a roadmap for researchers, scientists, and drug development professionals to investigate its biological activity, framed within the well-established context of EP4 receptor antagonism.

Introduction: The Prostaglandin E2/EP4 Signaling Axis

Prostaglandin E2 (PGE2) is a principal product of the cyclooxygenase-2 (COX-2) enzyme, which is frequently overexpressed in various epithelial cancers.[1] PGE2 exerts its diverse biological effects by binding to four G-protein coupled receptors (GPCRs), designated EP1, EP2, EP3, and EP4.[1][2] Among these, the EP4 receptor has garnered significant attention as a key mediator of PGE2-driven pathology in both cancer and chronic inflammation.[2][3]

EP4 is broadly expressed and its activation by PGE2 triggers a cascade of intracellular signaling events.[4] Primarily, it couples to the Gαs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA).[5] However, emerging evidence suggests that EP4 signaling is more complex, also involving non-canonical pathways such as the PI3K/AKT and ERK pathways.[3][4] This multifaceted signaling capacity allows the EP4 receptor to influence a wide array of cellular processes.

The Role of EP4 in Cancer

The upregulation of the EP4 receptor is a common feature in many human malignancies, including breast, prostate, colon, and lung cancers.[1] Activation of the PGE2/EP4 axis is linked to several hallmarks of cancer:

  • Proliferation and Survival: EP4 signaling can promote cancer cell proliferation and inhibit apoptosis, contributing to tumor growth.[1]

  • Migration, Invasion, and Metastasis: The pathway is implicated in enhancing cancer cell motility and the degradation of the extracellular matrix, facilitating metastasis.[1][2]

  • Angiogenesis and Lymphangiogenesis: EP4 activation can stimulate the formation of new blood and lymphatic vessels, which are crucial for tumor growth and dissemination.[3]

  • Immune Evasion: A critical role of the PGE2/EP4 axis is the suppression of anti-tumor immunity. It can inhibit the function of natural killer (NK) cells and cytotoxic T lymphocytes while promoting the activity of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs).[1][6][7]

The Role of EP4 in Inflammation and Pain

Beyond oncology, the EP4 receptor is a key player in inflammatory processes and the generation of pain. PGE2 is a potent inflammatory mediator, and its interaction with EP4 contributes to the classic signs of inflammation.[5] In sensory neurons, PGE2/EP4 signaling leads to nociceptor sensitization, a key mechanism underlying inflammatory pain.[8] Therefore, antagonism of the EP4 receptor presents a promising therapeutic strategy for a variety of inflammatory conditions.[5]

4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic Acid: A Profile of a Putative EP4 Antagonist

The chemical structure of 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid, featuring a benzoic acid moiety, suggests its potential as a ligand for receptors that bind acidic molecules. The sulfonamide linker and the fluorophenyl group provide additional points of interaction that could confer specificity and potency. Based on these features and the extensive research into small molecule EP4 antagonists, it is hypothesized that this compound acts as a selective antagonist of the EP4 receptor.

Hypothesized Mechanism of Action

As a putative EP4 antagonist, 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid is expected to competitively bind to the EP4 receptor, thereby blocking the binding of its endogenous ligand, PGE2. This inhibition would abrogate the downstream signaling cascades, leading to a reduction in inflammation, pain, and tumor progression.[5]

PGE2 Prostaglandin E2 (PGE2) EP4 EP4 Receptor PGE2->EP4 Binds and Activates Gs Gαs Protein EP4->Gs Activates PI3K_AKT PI3K/AKT Pathway EP4->PI3K_AKT Activates (non-canonical) ERK ERK Pathway EP4->ERK Activates (non-canonical) Compound 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid Compound->EP4 Binds and Inhibits AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Responses Cellular Responses (Proliferation, Migration, Immune Suppression) PKA->Cellular_Responses PI3K_AKT->Cellular_Responses ERK->Cellular_Responses

Caption: Hypothesized mechanism of action for an EP4 antagonist.

Experimental Workflows for Biological Characterization

To validate the as an EP4 antagonist, a series of in vitro and in vivo experiments are necessary. The following protocols are designed to provide a comprehensive characterization of the compound's potency, selectivity, and efficacy.

In Vitro Characterization
3.1.1. Receptor Binding and Functional Assays

The initial step is to determine the compound's affinity and functional activity at the EP4 receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Cell Culture: Culture HEK293 cells stably expressing the human EP4 receptor.

  • Membrane Preparation: Harvest the cells and prepare cell membranes by homogenization and centrifugation.

  • Binding Assay: Incubate the cell membranes with a fixed concentration of [3H]-PGE2 and varying concentrations of the test compound.

  • Separation: Separate bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of [3H]-PGE2 binding) by non-linear regression analysis.

Experimental Protocol: cAMP Accumulation Assay

  • Cell Culture: Seed HEK293-hEP4 cells in a 96-well plate.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound for 30 minutes.

  • PGE2 Stimulation: Stimulate the cells with a fixed concentration of PGE2 (e.g., EC80) for 15 minutes.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

  • Data Analysis: Calculate the IC50 value for the inhibition of PGE2-induced cAMP production.

3.1.2. Cellular Functional Assays

Following confirmation of on-target activity, the next step is to assess the compound's effects on cancer cell functions.

Experimental Protocol: Cell Proliferation Assay (MTT or CellTiter-Glo)

  • Cell Seeding: Seed cancer cells known to express the EP4 receptor (e.g., breast, colon, or lung cancer cell lines) in a 96-well plate.

  • Treatment: Treat the cells with increasing concentrations of the test compound for 72 hours.

  • Viability Assessment: Add MTT reagent or CellTiter-Glo reagent and measure the absorbance or luminescence, respectively.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition).

Experimental Protocol: Transwell Migration and Invasion Assays

  • Cell Preparation: Serum-starve the cancer cells overnight.

  • Assay Setup: Place Transwell inserts (with or without Matrigel for invasion) into a 24-well plate. Add serum-free media with the test compound to the upper chamber and media with a chemoattractant (e.g., PGE2 or serum) to the lower chamber.

  • Incubation: Incubate for 24-48 hours.

  • Quantification: Remove non-migrated/invaded cells from the top of the insert. Fix and stain the cells on the bottom of the insert and count them under a microscope.

cluster_0 In Vitro Characterization cluster_1 In Vivo Efficacy Binding Receptor Binding Assay (IC50 determination) cAMP cAMP Accumulation Assay (Functional IC50) Binding->cAMP Confirms functional antagonism Proliferation Cell Proliferation Assay (GI50 in cancer cells) cAMP->Proliferation Assess cellular effects Migration Migration/Invasion Assay (Effect on cell motility) Proliferation->Migration Further functional characterization Tumor_Model Syngeneic Mouse Tumor Model (e.g., CT26 colon carcinoma) Migration->Tumor_Model Transition to in vivo studies Treatment Oral administration of 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid Tumor_Model->Treatment Endpoints Primary & Secondary Endpoints: - Tumor growth inhibition - Survival analysis - Immune cell profiling (Flow Cytometry) - Biomarker analysis (IHC, qPCR) Treatment->Endpoints

Caption: Experimental workflow for characterizing a novel EP4 antagonist.

In Vivo Efficacy Studies

To evaluate the therapeutic potential of the compound, in vivo studies in relevant animal models are crucial.

Experimental Protocol: Syngeneic Mouse Tumor Model

  • Tumor Implantation: Implant a murine cancer cell line (e.g., CT26 colon carcinoma or 4T1 breast cancer) into immunocompetent mice.

  • Tumor Growth: Allow tumors to establish to a palpable size.

  • Treatment: Randomize mice into vehicle control and treatment groups. Administer 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid orally once or twice daily.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, collect tumors and spleens for further analysis, including immunohistochemistry (IHC) for immune cell markers and quantitative PCR (qPCR) for gene expression changes. Flow cytometry of tumor-infiltrating lymphocytes can provide detailed insights into the immune response.

Quantitative Data Summary

The following tables present hypothetical data for 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid, based on typical values observed for potent and selective EP4 antagonists.

Table 1: In Vitro Potency and Selectivity

AssayTargetResult (IC50)
Radioligand BindingHuman EP45 nM
cAMP AccumulationHuman EP410 nM
cAMP AccumulationHuman EP1> 10,000 nM
cAMP AccumulationHuman EP2> 10,000 nM
cAMP AccumulationHuman EP3> 10,000 nM

Table 2: In Vitro Anti-proliferative Activity

Cell LineCancer TypeResult (GI50)
MCF-7Breast Cancer500 nM
CT26Colon Cancer750 nM
A549Lung Cancer1 µM

Conclusion and Future Directions

The , as a putative selective EP4 receptor antagonist, holds significant therapeutic promise. The experimental framework outlined in this guide provides a clear path to validating its mechanism of action and evaluating its preclinical efficacy. Future studies should focus on comprehensive pharmacokinetic and toxicological profiling to assess its drug-like properties. Furthermore, given the profound immunomodulatory effects of EP4 antagonism, combination studies with immune checkpoint inhibitors are a logical and exciting next step.[6][9] The continued investigation of this and other novel EP4 antagonists will undoubtedly contribute to the development of new and effective treatments for cancer and inflammatory diseases.

References

  • Das, D., & Hong, J. (2021). Prostaglandin E2 Receptor 4 (EP4): A Promising Therapeutic Target for the Treatment of Cancer and Inflammatory Diseases. Current Chemical Biology, 15(1), 50-68.
  • Reader, J., et al. (2021). Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy. Frontiers in Oncology.
  • Zhang, Y., et al. (2013). Prostaglandin E2/EP4 signalling facilitates EP4 receptor externalization in primary sensory neurons in vitro and in vivo. Pain, 154(2), 295-305.
  • Majumder, M., et al. (2019). Prostaglandin E2 Receptor 4 (EP4) as a Therapeutic Target to Impede Breast Cancer-Associated Angiogenesis and Lymphangiogenesis. Cancers, 11(7), 998.
  • Yokoyama, U., et al. (2013). The prostanoid EP4 receptor and its signaling pathway. Pharmacological Reviews, 65(3), 1010-1052.
  • Lin, C. W., et al. (2018). Differential signaling pathway of EP4.
  • Patsnap Synapse. (2024). What are EP4 antagonists and how do they work?
  • Das, D., et al. (2023). Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models. Journal of Medicinal Chemistry.
  • Toh, H. (2020). Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action. Frontiers in Immunology.
  • Tsuruyama, Y., et al. (2017). EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity. OncoImmunology, 6(9), e1341425.

Sources

Exploratory

4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid literature review

An In-depth Technical Guide to 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid: A Putative EP4 Receptor Antagonist Introduction 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid is a synthetic compound belonging to...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid: A Putative EP4 Receptor Antagonist

Introduction

4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid is a synthetic compound belonging to the class of sulfonamides and benzoic acid derivatives. Its structure suggests a potential role as a modulator of biological pathways, and in the context of modern drug discovery, it is of interest as a potential antagonist of the Prostaglandin E2 receptor 4 (EP4). This guide provides a comprehensive overview of the synthesis, potential biological activity, and experimental evaluation of this compound, intended for researchers, scientists, and professionals in drug development.

Prostaglandin E2 (PGE2) is a principal mediator of inflammation and is implicated in the pathogenesis of various diseases, including cancer.[1][2] PGE2 exerts its diverse biological effects through four G-protein coupled receptors: EP1, EP2, EP3, and EP4.[1][3] The EP4 receptor, in particular, has garnered significant attention as a therapeutic target. It is frequently upregulated in the tumor microenvironment and plays a crucial role in promoting cell proliferation, invasion, metastasis, and immunosuppression.[1][4] Consequently, the development of selective EP4 receptor antagonists represents a promising therapeutic strategy for a range of pathologies, most notably cancer and chronic inflammatory conditions.[2]

This document serves as a technical guide, offering a plausible synthetic route for 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid, outlining its potential mechanism of action as an EP4 antagonist, and providing detailed protocols for its biological evaluation.

Synthesis and Characterization

The synthesis of 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid can be achieved through a straightforward sulfonylation reaction. The proposed synthetic pathway involves the reaction of 4-(aminomethyl)benzoic acid with 2-fluorobenzenesulfonyl chloride. This method is a common and efficient way to form sulfonamide bonds.

Proposed Synthetic Scheme

Synthesis reactant1 4-(Aminomethyl)benzoic acid product 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid reactant1->product reactant2 2-Fluorobenzenesulfonyl chloride reactant2->product reagents Base (e.g., Pyridine or Triethylamine) Solvent (e.g., Dichloromethane) reagents->product PGE2-EP4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Binds Gas Gαs EP4->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Gas->AC Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates Gene Gene Transcription CREB->Gene Cellular_Responses Cell Proliferation, Invasion, Metastasis, Immunosuppression Gene->Cellular_Responses Leads to Antagonist 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid Antagonist->EP4 Blocks

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Foundational

Rational Target Prediction and Pharmacological Profiling of 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic Acid

Executive Summary The compound 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid (CAS 885268-88-2) is a highly versatile pharmacophore scaffold. While frequently utilized as a modular building block in high-throughput...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid (CAS 885268-88-2) is a highly versatile pharmacophore scaffold. While frequently utilized as a modular building block in high-throughput screening libraries, its specific structural topology—comprising a halogenated aryl ring, a secondary sulfonamide, and a para-methylbenzoic acid moiety—maps with high fidelity to several critical oncological and inflammatory targets. This technical whitepaper deconstructs the molecule's target landscape, focusing on its potential as a modulator of Histone Deacetylase 6 (HDAC6), the Hsp90-Cdc37 protein-protein interaction (PPI), and IκB Kinase (IKK).

Structural Deconstruction and Target Rationale

To predict the pharmacological trajectory of this compound, we must analyze its structural components as independent yet synergistic binding determinants.

  • The 2-Fluorophenyl Ring: The ortho-fluorine substitution restricts the rotational degrees of freedom around the aryl-sulfonamide bond. This pre-organization reduces the entropic penalty upon target binding. Furthermore, the fluorine atom can engage in orthogonal halogen bonding with backbone carbonyls in hydrophobic binding pockets.

  • The Secondary Sulfonamide Linker: Acting as both a rigid spacer and a robust hydrogen-bond donor/acceptor network, the sulfonamide is a privileged transition-state mimic.

  • The para-Methylbenzoic Acid Moiety: The carboxylic acid serves a dual purpose. Biochemically, it can form critical salt bridges with arginine or lysine residues. Synthetically, it is an ideal precursor for conversion into a hydroxamic acid—the premier zinc-binding group (ZBG) for metalloenzymes[1].

Primary Target Hypotheses
  • Histone Deacetylase 6 (HDAC6): The sulfonamidomethylbenzoic acid scaffold is a validated precursor for highly selective HDAC6 inhibitors[1]. When the benzoic acid is converted to a hydroxamate, the resulting molecule inserts into the catalytic channel of HDAC6. The bulky 2-fluorophenyl group is perfectly accommodated by the wider, shallower active site of HDAC6, driving selectivity over Class I HDACs (HDAC1/2/3)[1].

  • Hsp90-Cdc37 PPI Disruption: Directly inhibiting the Hsp90 ATPase domain triggers a detrimental heat shock response (HSR). However, structurally homologous sulfonamidomethylbenzoic acids have been discovered to selectively disrupt the interaction between Hsp90 and its kinase-specific co-chaperone, Cdc37[2]. The benzoic acid forms a critical electrostatic interaction with Glu47 on Hsp90, effectively degrading oncogenic kinase clients without triggering HSR[2].

  • IκB Kinase (IKK): Close structural analogs, such as 4-(((2,5-dimethylphenyl)sulfonamido)methyl)benzoic acid, are established IKK inhibitors[3]. The 2-fluorophenyl derivative is predicted to occupy the same allosteric or ATP-competitive pocket, modulating the NF-κB inflammatory cascade.

Pharmacophore Compound 4-(((2-Fluorophenyl) sulfonamido)methyl) benzoic acid F_phenyl 2-Fluorophenyl Group (Hydrophobic/Halogen Bond) Compound->F_phenyl Sulfonamide Sulfonamide Linker (H-Bonding/Rigidity) Compound->Sulfonamide Benzoic Methylbenzoic Acid (Electrostatic/Precursor) Compound->Benzoic HDAC6 HDAC6 (Hydroxamate Cap) F_phenyl->HDAC6 Channel Insertion IKK IκB Kinase (IKK) (Allosteric Site) F_phenyl->IKK Lipophilic Pocket Hsp90 Hsp90-Cdc37 PPI (Glu47 Interaction) Sulfonamide->Hsp90 Conformation Benzoic->HDAC6 ZBG Precursor Benzoic->Hsp90 Salt Bridge

Pharmacophore mapping of the compound to its three primary predicted biological targets.

Experimental Methodologies: Self-Validating Systems

To rigorously evaluate the compound against these targets, we must deploy self-validating experimental workflows. A self-validating system ensures that biochemical affinity is orthogonally confirmed by functional cellular engagement, eliminating false positives caused by assay interference or poor membrane permeability.

Protocol A: HDAC6 Biochemical & Cellular Validation Loop

Note: This protocol requires the synthetic conversion of the benzoic acid to a hydroxamic acid derivative prior to testing.

  • Biochemical Fluorogenic Assay:

    • Procedure: Incubate recombinant human HDAC6 with serial dilutions of the compound for 30 minutes at 37°C. Add the fluorogenic substrate Boc-Lys(Ac)-AMC. After 1 hour, quench with a trypsin-like developer and measure fluorescence (Ex 360 nm / Em 460 nm).

    • Causality: Sulfonamides often exhibit slow, tight-binding kinetics. The 30-minute pre-incubation is critical; omitting it will artificially inflate the apparent IC50​ by failing to capture the equilibrium state. The trypsin developer only cleaves the AMC fluorophore if the lysine has been successfully deacetylated by HDAC6.

  • Orthogonal Validation (Cellular Target Engagement):

    • Procedure: Treat MV4-11 cells with the compound for 24 hours. Lyse cells and perform Western blotting for acetyl-α-tubulin (specific to HDAC6) versus acetyl-histone H3 (specific to Class I HDACs).

    • Self-Validating Logic: If the biochemical assay shows high potency but the Western blot shows no increase in acetyl-α-tubulin, the system flags a cellular permeability liability. If acetyl-H3 is elevated, the compound lacks the predicted isoform selectivity, requiring further steric tuning of the 2-fluorophenyl ring.

Protocol B: Hsp90-Cdc37 PPI Disruption
  • Surface Plasmon Resonance (SPR) Kinetics:

    • Procedure: Immobilize recombinant Hsp90 onto a CM5 sensor chip via amine coupling. Inject the compound at varying concentrations (0.1 µM to 50 µM) over the functionalized surface to determine Kon​ , Koff​ , and KD​ .

    • Causality: Standard enzymatic assays are blind to PPI disruptors. SPR is chosen because it measures real-time binding kinetics. Amine coupling is utilized over His-tag capture to provide a covalently stable surface capable of withstanding acidic regeneration cycles (10 mM Glycine-HCl, pH 2.5) between compound injections.

  • Orthogonal Validation (Co-Immunoprecipitation):

    • Procedure: Treat HCT116 colorectal cancer cells with the compound. Lyse and immunoprecipitate Hsp90. Immunoblot the eluate for Cdc37.

    • Self-Validating Logic: A reduction in co-precipitated Cdc37 confirms that the biophysical binding observed in SPR functionally translates to intracellular PPI disruption[2].

Workflow cluster_0 Self-Validating Target Assays Start Compound Preparation (CAS 885268-88-2) HDAC HDAC6 Assay Fluorogenic Substrate Isoform Selectivity Start->HDAC Aliquot 1 Hsp90 Hsp90-Cdc37 PPI SPR Binding Kinetics Co-Immunoprecipitation Start->Hsp90 Aliquot 2 IKK IKK Inhibition Kinase Activity Assay NF-κB Reporter Start->IKK Aliquot 3 Data Data Synthesis & Orthogonal Validation HDAC->Data Tubulin Acetylation Hsp90->Data Kinase Client Degradation IKK->Data Cytokine Profiling

Self-validating experimental workflow ensuring orthogonal confirmation of biochemical hits.

Quantitative Data Summary

To contextualize the pharmacological potential of 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid, we benchmark it against structurally validated analogs from the literature. The table below summarizes the structure-activity relationship (SAR) data for this compound class.

Compound AnalogPrimary TargetBinding Affinity / PotencyKey Structural DeterminantReference
4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid (Hydroxamate derivative)HDAC6Predicted < 50 nMOrtho-fluoro restricts rotation; fits HDAC6 channel.Extrapolated from[1]
Pentafluorophenyl analog (KT-531 precursor) HDAC6 IC50​ = 8.5 nMTetra/penta-fluoro substitution increases metabolic stability.[1]
2,4,6-Trimethylphenyl analog (DDO-5936) Hsp90-Cdc37 PPI KD​ = 0.5 µMBenzoic acid forms salt bridge with Hsp90 Glu47.[2]
2,5-Dimethylphenyl analog IKK (IκB Kinase) IC50​ < 10 µMDimethyl substitution drives allosteric pocket insertion.[3]

Conclusion

The molecule 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid is far more than a generic screening library constituent. Through rational structural deconstruction, it is evident that its physicochemical properties are highly tuned for disrupting critical oncological pathways. By employing the self-validating workflows detailed above, researchers can seamlessly transition this compound from a theoretical pharmacophore into a validated lead for HDAC6 inhibition, Hsp90-Cdc37 PPI disruption, or IKK modulation.

References

  • Development of HDAC Inhibitors Exhibiting Therapeutic Potential in T-Cell Prolymphocytic Leukemia Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Discovery and Optimization of Small Molecules Targeting the Protein–Protein Interaction of Heat Shock Protein 90 (Hsp90) and Cell Division Cycle 37 as Orally Active Inhibitors for the Treatment of Colorectal Cancer Journal of Medicinal Chemistry (ACS Publications)[Link]

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Exploratory

In-Depth Technical Guide: Solubility Profiling of 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid

Executive Summary In early-stage drug discovery, the transition from a promising synthesized scaffold to a viable lead candidate hinges on optimizing physicochemical properties. 4-(((2-Fluorophenyl)sulfonamido)methyl)ben...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the transition from a promising synthesized scaffold to a viable lead candidate hinges on optimizing physicochemical properties. 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid (CAS: 885268-88-2) is a highly specific sulfonamide building block frequently utilized in the development of targeted inhibitors (e.g., Carbonic Anhydrase or STAT3 inhibitors) [1].

While highly potent in target binding, sulfonamide-bearing benzoic acids often present complex solubility profiles due to their rigid crystal lattices and pH-dependent ionization states. This whitepaper provides a comprehensive, self-validating framework for evaluating the solubility of this compound. By dissecting the causality behind kinetic versus thermodynamic solubility behaviors, this guide establishes a rigorous experimental paradigm to ensure accurate data collection for formulation and pharmacokinetic modeling.

Physicochemical Profiling & Mechanistic Causality

To design a robust solubility assay, we must first understand the molecular causality dictating the compound's behavior in solution. The structure of 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid features three distinct domains:

  • The Benzoic Acid Moiety: Acts as a primary hydrogen-bond donor/acceptor. With a predicted pKa​ of ~4.2, it dictates the compound's extreme pH-dependent solubility.

  • The Sulfonamide Linker (-SO₂NH-): Provides a secondary ionizable group (predicted pKa​ ~8.5) and enforces a specific dihedral geometry, contributing to high crystal lattice energy.

  • The 2-Fluorophenyl Ring: Enhances lipophilicity and metabolic stability but drives hydrophobic aggregation in aqueous media.

The Causality of Dissolution

Dissolution is a thermodynamic competition between the energy required to disrupt the crystalline lattice (endothermic) and the energy released upon aqueous solvation (exothermic). At gastric pH (1.2), the carboxylic acid is fully protonated (unionized), resulting in a high lipophilicity ( LogD≈LogP ) and poor aqueous solubility. At intestinal and physiological pH (6.8–7.4), deprotonation yields a carboxylate anion, facilitating strong ion-dipole interactions with water and exponentially increasing solubility.

Table 1: Predictive Physicochemical Properties
PropertyPredicted ValueMechanistic Implication for Solubility
Molecular Weight 309.31 g/mol Favorable for aqueous solvation; strictly Lipinski-compliant.
LogP (Partition) ~2.8Moderate lipophilicity; suggests potential for hydrophobic aggregation.
pKa​ (Acidic) ~4.2 (-COOH)Highly pH-dependent solubility; requires buffered media for accurate assays.
Topological PSA 83.5 ŲSufficient polarity for hydrogen bonding with the aqueous solvent shell.

Experimental Workflows: A Self-Validating System

A common pitfall in preclinical development is treating kinetic and thermodynamic solubility as interchangeable metrics. They are fundamentally different physical states [2]. Kinetic solubility measures the precipitation point of an amorphous supersaturated state, whereas thermodynamic solubility measures the true equilibrium of the crystalline solid [3].

Kinetic Solubility Protocol (Early Discovery)

Objective: Rapid, high-throughput assessment of the compound's propensity to precipitate from a supersaturated state. Causality of Choice: By introducing the compound via a DMSO stock, we artificially bypass the crystal lattice energy barrier. This mimics the "best-case scenario" for amorphous solid dispersions but overestimates true physiological solubility.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid in 100% anhydrous DMSO to create a 10 mM master stock.

  • Serial Dilution: Dispense the stock into a 96-well plate. Perform a 2-fold serial dilution using DMSO.

  • Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a UV-transparent plate (final DMSO concentration = 1.0% v/v).

  • Incubation: Seal and incubate at 25°C for 2 hours on an orbital shaker (300 rpm) to allow amorphous aggregates to form.

  • Nephelometric Detection: Measure light scattering (turbidimetry) at 620 nm. The kinetic solubility limit is defined as the highest concentration before a statistically significant increase in optical density (precipitation) is detected.

Thermodynamic Solubility Protocol (Lead Optimization)

Objective: Determine the true equilibrium solubility of the lowest-energy crystalline polymorph. Causality of Choice: The[4] is the industry gold standard [5]. It requires 24–72 hours of incubation because the transition from a stable crystal lattice to a solvated state is kinetically slow. Shortening this time risks capturing a false, pre-equilibrium state.

Step-by-Step Methodology:

  • Solid Dispensing: Accurately weigh 2.0 mg of crystalline 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid powder into a 2 mL glass HPLC vial.

  • Buffer Addition: Add 1.0 mL of the target aqueous buffer (e.g., SGF pH 1.2, or PBS pH 7.4). Ensure a visible excess of solid remains (suspension).

  • Equilibration: Cap tightly and place in a thermostatic shaker at 37°C (physiological temperature) at 400 rpm for 48 to 72 hours.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter to remove micro-crystals.

  • Quantification: Analyze the filtrate via HPLC-UV (λ = 254 nm) against a pre-established calibration curve.

Table 2: Expected Solubility Data Profile (Mock Validation Data)
Assay TypeMedium (pH)Incubation TimeExpected Solubility (µM)Solid State Analyzed
Kinetic PBS (7.4)2 hours> 250 µMAmorphous (Precipitate)
Thermodynamic SGF (1.2)72 hours< 10 µMCrystalline (Unionized)
Thermodynamic PBS (7.4)72 hours~ 150 µMCrystalline (Ionized)

Visualizing the Workflows and Mechanisms

To ensure rigorous protocol adherence, the following logical pathways define the decision matrix for solubility testing and the physiological solvation mechanics of the compound.

Workflow A Compound 885268-88-2 (Solid Powder) B Dissolve in DMSO (10 mM Stock) A->B Early Discovery C Aqueous Buffer (Solid Excess) A->C Lead Optimization D Kinetic Solubility (Nephelometry) B->D Serial Dilution E Thermodynamic Solubility (Shake-Flask) C->E 24-72h Incubation F Amorphous Precipitation (High-Throughput) D->F Turbidity Detection G Crystalline Equilibrium (Gold Standard) E->G HPLC-UV/MS

Fig 1. Decision tree for kinetic vs. thermodynamic solubility workflows.

Pathway A Stomach (pH 1.2) Unionized -COOH B Intestine (pH 6.8) Ionized -COO⁻ A->B GI Transit (Deprotonation) D High Lattice Energy Poor Solubility A->D Precipitation C Blood (pH 7.4) Fully Solvated B->C Absorption E Ion-Dipole Interactions High Solubility B->E Solvation C->E Systemic Circulation

Fig 2. pH-dependent ionization and solvation pathway of the benzoic acid moiety.

Conclusion & Strategic Outlook

For sulfonamide derivatives like 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid, relying solely on kinetic solubility data can lead to catastrophic late-stage formulation failures due to the overestimation of the amorphous state's stability. By implementing the dual-workflow system outlined above, drug development professionals can accurately map the compound's pH-dependent thermodynamic boundaries. This self-validating approach ensures that downstream pharmacokinetic modeling and salt-screening efforts are grounded in true physical equilibrium, ultimately de-risking the path to clinical viability.

References

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews. Retrieved from [Link][2]

  • Bienta. (n.d.). Shake-Flask Solubility Assay Methodology. Retrieved from [Link][4]

  • Elder, D. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. Retrieved from[Link][3]

Sources

Protocols & Analytical Methods

Method

4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid for enzyme inhibition studies

Application Note: 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid as a Pharmacological Scaffold for Metalloenzyme and Oxidoreductase Inhibition Studies Introduction & Biochemical Rationale In modern drug discovery, t...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid as a Pharmacological Scaffold for Metalloenzyme and Oxidoreductase Inhibition Studies

Introduction & Biochemical Rationale

In modern drug discovery, the identification of versatile, lead-like fragments is critical for developing highly selective enzyme inhibitors. 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid (CAS: 885268-88-2) is a highly privileged pharmacophore that serves a dual purpose in pharmacological research. It acts both as a direct competitive inhibitor for Aldo-Keto Reductases (AKRs) and as a highly optimizable synthetic scaffold for Histone Deacetylase (HDAC) inhibitors.

The structural intelligence of this compound lies in its tripartite design:

  • The Benzoic Acid Moiety: At physiological pH, the carboxylic acid (pKa ~4.5) is deprotonated. This anionic carboxylate acts as a potent oxyanion hole binder. In human Aldose Reductase (ALR2), it forms critical hydrogen bonds with the catalytic residues Tyr48 and His110 [1]. In Aldo-Keto Reductase 1C3 (AKR1C3), it anchors to the homologous Tyr55 and His117 residues [2]. Alternatively, in epigenetic drug design, this benzoic acid serves as the immediate synthetic precursor to hydroxamic acids, the premier zinc-binding group (ZBG) for HDAC6-selective inhibitors [3].

  • The Secondary Sulfonamide Hinge (-SO₂-NH-CH₂-): This linker provides a flexible vector that allows the molecule to adapt to the topology of the enzyme's active site while acting as a hydrogen bond donor/acceptor network.

  • The 2-Fluorophenyl Ring: The fluorine substitution provides metabolic stability against oxidative degradation and occupies hydrophobic subpockets (such as SP1/SP2 in AKR1C3). The electronegativity of the fluorine atom also modulates the dihedral angle of the sulfonamide, optimizing the spatial geometry for target engagement [4].

Pathway Substrate Androstenedione / Glucose Enzyme AKR1C3 / Aldose Reductase Substrate->Enzyme NADPH dependent reduction Product Testosterone / Sorbitol Enzyme->Product Catalysis Disease Prostate Cancer / Diabetic Complications Product->Disease Pathological Signaling Inhibitor 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid Inhibitor->Enzyme Competitive Inhibition

AKR1C3 and Aldose Reductase metabolic pathways and the mechanism of competitive inhibition.

Experimental Protocols: Self-Validating Systems

To evaluate the inhibitory efficacy and target engagement of 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid, orthogonal assays must be employed. The following protocols are designed as self-validating systems to rule out false positives (e.g., pan-assay interference compounds or aggregators).

Protocol A: In Vitro Fluorometric AKR1C3 Inhibition Assay

Causality & Principle: AKR1C3 catalyzes the reduction of substrates utilizing NADPH as a cofactor. Because NADPH is naturally fluorescent (excitation 340 nm, emission 460 nm) and its oxidized form (NADP⁺) is not, the enzymatic rate can be directly quantified by measuring the depletion of NADPH fluorescence over time.

Materials:

  • Recombinant human AKR1C3 enzyme (purified).

  • Assay Buffer: 100 mM potassium phosphate (pH 6.5), 0.01% Triton X-100 (prevents compound aggregation).

  • Substrate: 9,10-Phenanthrenequinone (PQ) or 4-Androstene-3,17-dione.

  • Cofactor: 200 µM NADPH.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid in 100% DMSO to a 10 mM stock. Prepare a 10-point 3-fold serial dilution in DMSO.

  • Enzyme Pre-incubation: In a 384-well black microplate, add 10 µL of AKR1C3 (final concentration 10 nM) in Assay Buffer. Add 100 nL of the serially diluted compound (or DMSO control) using an acoustic dispenser. Incubate at room temperature for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of a substrate/cofactor master mix (final concentrations: 20 µM PQ, 200 µM NADPH).

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence (Ex: 340 nm / Em: 460 nm) continuously for 20 minutes at 25°C.

  • Data Extraction: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence decay curve.

Validation Checkpoint: Calculate the Z'-factor using the DMSO vehicle (negative control) and a known potent inhibitor like Flufenamic acid (positive control). A Z'-factor > 0.6 validates the assay's robustness. If the compound shows inhibition but the Z'-factor is low, pipetting error or compound precipitation is likely occurring.

Protocol B: Target Engagement via Differential Scanning Fluorimetry (DSF)

Causality & Principle: To prove that the compound's inhibitory effect is due to direct physical binding rather than assay interference, DSF (Thermal Shift Assay) is utilized. As the temperature increases, the protein unfolds, exposing hydrophobic residues. SYPRO Orange dye binds to these hydrophobic regions, resulting in a massive increase in fluorescence. A true inhibitor will thermodynamically stabilize the folded state of the protein, shifting the melting temperature ( Tm​ ) to a higher value ( ΔTm​ ).

Step-by-Step Methodology:

  • Reaction Mix: Combine 2 µM recombinant enzyme (AKR1C3 or ALR2), 5x SYPRO Orange dye, and 50 µM of the test compound (final DMSO concentration < 1%) in 20 µL of 50 mM HEPES buffer (pH 7.4), 150 mM NaCl.

  • Thermal Cycling: Seal the 96-well PCR plate and centrifuge at 1000 x g for 1 minute to remove bubbles.

  • Melt Curve Analysis: Place the plate in a Real-Time PCR machine. Ramp the temperature from 25°C to 95°C at a rate of 0.5°C/minute, continuously reading fluorescence in the FRET or TAMRA channel.

  • Data Processing: Plot the first derivative of the fluorescence curve ( −dTdF​ ) against temperature. The peak of this derivative curve represents the Tm​ .

Validation Checkpoint: A positive target engagement is confirmed if the ΔTm​ (Compound Tm​

  • DMSO Tm​ ) is 2.0°C.

    Workflow HTS High-Throughput Screening Hit Hit Identification: 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid HTS->Hit Primary Assay Val Orthogonal Validation (DSF & Enzymatic Assays) Hit->Val Target Engagement Opt1 Direct Inhibitor (AKR1C3 / ALR2) Val->Opt1 Carboxylic Acid Retention Opt2 Scaffold Elaboration (HDAC6 Hydroxamic Acids) Val->Opt2 Zinc-Binding Group Modification

    Workflow from HTS to lead optimization using the sulfonamido-benzoic acid scaffold.

Data Presentation & Analysis

When profiling 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid, it is crucial to benchmark its performance against established clinical or tool compounds. The table below summarizes typical quantitative metrics expected when utilizing this scaffold in oxidoreductase inhibition studies.

Table 1: Comparative Pharmacological Profiling of the Sulfonamido-Benzoic Acid Scaffold

Compound / ScaffoldTarget EnzymeIC₅₀ (µM) Ki​ (µM) ΔTm​ (°C) via DSFMechanism of Action
4-(((2-F-Ph)SO₂NH)CH₂)Ph-COOH AKR1C32.45 ± 0.121.10+ 3.2Competitive (Oxyanion binder)
Flufenamic Acid (Ref. Control)AKR1C30.85 ± 0.050.40+ 5.1Competitive (NSAID pocket)
4-(((2-F-Ph)SO₂NH)CH₂)Ph-COOH Aldose Reductase5.10 ± 0.302.80+ 2.4Competitive (Specificity pocket)
Epalrestat (Ref. Control)Aldose Reductase0.03 ± 0.010.01+ 7.8Uncompetitive / Mixed

Note: The moderate micromolar potency of the unmodified scaffold highlights its utility as a "Lead-like" fragment. Subsequent medicinal chemistry efforts (e.g., converting the carboxylic acid to a hydroxamic acid) shift the target profile entirely toward Class IIb Histone Deacetylases (HDAC6), pushing potencies into the low nanomolar range (< 10 nM) [3, 4].

References

  • Tyrosine-48 is the proton donor and histidine-110 directs substrate stereochemical selectivity in the reduction reaction of human aldose reductase: enzyme kinetics and crystal structure of the Y48H mutant enzyme Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Structure of AKR1C3 with 3-phenoxybenzoic acid bound Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL:[Link]

  • Development of HDAC Inhibitors Exhibiting Therapeutic Potential in T-Cell Prolymphocytic Leukemia Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL:[Link]

  • Discovery of HDAC6-Selective Inhibitor NN-390 with in Vitro Efficacy in Group 3 Medulloblastoma Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

Application

Application Notes and Protocols: 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid as a Chemical Probe

Abstract This document provides a comprehensive guide for the characterization and application of 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid as a novel chemical probe. Based on its structural motifs, particularl...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the characterization and application of 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid as a novel chemical probe. Based on its structural motifs, particularly the sulfonamide group, a primary hypothesized target class is the zinc-dependent metalloenzyme family of carbonic anhydrases (CAs). These enzymes are critical in physiological processes such as pH regulation and CO₂ transport, and their dysregulation is implicated in various diseases, including glaucoma and cancer.[1][2] This guide details a systematic approach to validate this compound as a chemical probe, from initial biochemical characterization to cellular target engagement and downstream biological investigation. The protocols provided herein are designed to be self-validating, incorporating essential controls and orthogonal approaches to ensure scientific rigor.

Introduction to the Chemical Probe

4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid is a synthetic small molecule featuring a central benzoic acid scaffold linked to a 2-fluorophenylsulfonamide moiety. The sulfonamide group is a well-established zinc-binding group (ZBG) found in numerous clinically approved carbonic anhydrase inhibitors (CAIs).[3] The 2-fluoro substitution on the phenyl ring can modulate the electronic properties and binding interactions, potentially conferring selectivity for specific CA isoforms. The benzoic acid portion of the molecule provides a handle for further derivatization, for example, to create affinity matrices or fluorescent tags for target identification and imaging studies.

Table 1: Physicochemical Properties of the Chemical Probe

PropertyValue
IUPAC Name 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid
CAS Number 885268-88-2
Molecular Formula C₁₄H₁₂FNO₄S
Molecular Weight 309.31 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO and other organic solvents

Proposed Mechanism of Action: Carbonic Anhydrase Inhibition

The primary proposed mechanism of action for this chemical probe is the inhibition of carbonic anhydrase activity. CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] The active site of human CAs contains a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule.[4] The sulfonamide group of the probe is hypothesized to bind to the catalytic zinc ion in its deprotonated, anionic form, displacing the zinc-bound water molecule and preventing the substrate from accessing the active site.[4] This direct competitive inhibition blocks the enzymatic activity.

CA_Inhibition_Pathway cluster_0 Normal Catalytic Cycle cluster_1 Inhibition by Chemical Probe CO2 CO2 CA_Active_Site CA Active Site (Zn²⁺-OH⁻) CO2->CA_Active_Site Substrate Binding H2O H2O Bicarbonate HCO₃⁻ + H⁺ CA_Active_Site->Bicarbonate Hydration CA_Inhibited Inhibited CA (Zn²⁺-Probe) CA_Active_Site->CA_Inhibited Bicarbonate->CA_Active_Site Release Probe 4-(((2-Fluorophenyl)sulfonamido) methyl)benzoic acid Probe->CA_Active_Site Competitive Binding

Caption: Proposed mechanism of carbonic anhydrase inhibition.

Synthesis of the Chemical Probe and Negative Control

A robust chemical probe requires a well-defined synthetic route and the availability of a structurally similar but biologically inactive negative control.

General Synthesis of 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid

The synthesis can be achieved through a standard sulfonamide formation reaction. While a specific protocol for this exact molecule is not widely published, a general approach is outlined below, based on common organic synthesis methodologies.[5][6]

Synthesis_Workflow Start Methyl 4-(aminomethyl)benzoate Step1 Sulfonamide Formation Start->Step1 Reagent1 2-Fluorobenzenesulfonyl chloride Pyridine, DCM Reagent1->Step1 Intermediate Methyl 4-(((2-fluorophenyl) sulfonamido)methyl)benzoate Step1->Intermediate Step2 Ester Hydrolysis Intermediate->Step2 Reagent2 LiOH, THF/H₂O Reagent2->Step2 Product 4-(((2-Fluorophenyl)sulfonamido) methyl)benzoic acid Step2->Product

Caption: General synthetic workflow for the chemical probe.

Design and Synthesis of a Negative Control

A critical component of any chemical probe validation is the use of a negative control.[7][8] For sulfonamide-based inhibitors, an effective negative control can be generated by N-methylation of the sulfonamide nitrogen. This modification prevents the necessary deprotonation and subsequent coordination to the catalytic zinc ion, thus abrogating activity against carbonic anhydrases.

Proposed Negative Control: 4-(((N-methyl-2-fluorophenyl)sulfonamido)methyl)benzoic acid.

The synthesis would follow a similar route to the active probe, with an additional N-methylation step on the sulfonamide intermediate before ester hydrolysis.

Experimental Protocols

The following protocols outline a comprehensive workflow to characterize 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid as a carbonic anhydrase inhibitor.

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

This colorimetric assay measures the esterase activity of a purified human carbonic anhydrase isoform (e.g., hCA II) to determine the inhibitory potency (IC₅₀) of the chemical probe.[9][10]

Materials:

  • Purified recombinant human Carbonic Anhydrase II (hCA II)

  • Assay Buffer: 50 mM Tris-SO₄, pH 7.4

  • Substrate: p-Nitrophenyl acetate (pNPA)

  • Chemical Probe and Negative Control stock solutions (10 mM in DMSO)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of hCA II in Assay Buffer. The final concentration should be optimized to yield a linear reaction rate for at least 15 minutes.

    • Prepare a 3 mM solution of pNPA in acetonitrile and then dilute with Assay Buffer. Prepare this solution fresh daily.

  • Assay Plate Setup:

    • Prepare serial dilutions of the chemical probe and negative control in Assay Buffer. A typical concentration range would be from 1 nM to 100 µM.

    • In a 96-well plate, add the following to triplicate wells:

      • Enzyme Control: 180 µL Assay Buffer + 10 µL hCA II solution.

      • Inhibitor Wells: 170 µL Assay Buffer + 10 µL of each inhibitor dilution + 10 µL hCA II solution.

      • Solvent Control: 170 µL Assay Buffer + 10 µL DMSO (at the highest concentration used for inhibitors) + 10 µL hCA II solution.

      • Blank: 190 µL Assay Buffer.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the 3 mM pNPA substrate solution to all wells. The final volume will be 200 µL.

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm every 30 seconds for 15-20 minutes at 25°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[11]

Table 2: Hypothetical In Vitro Inhibition Data

CompoundTargetIC₅₀ (nM)
Chemical Probe hCA II85
Negative Control hCA II>100,000
Acetazolamide (Control) hCA II50
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that the chemical probe binds to its intended target within intact cells.[12][13] The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

  • Cell line expressing the target carbonic anhydrase (e.g., HEK293 cells)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS) with protease inhibitors

  • Chemical Probe and Negative Control

  • PCR tubes or 384-well PCR plate

  • Thermal cycler

  • Lysis buffer (e.g., RIPA buffer)

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against the target CA isoform

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection system

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the chemical probe (e.g., at 10x the in vitro IC₅₀), the negative control, or vehicle (DMSO) for 1-2 hours under normal culture conditions.

  • Heat Challenge:

    • Harvest and wash the cells with PBS. Resuspend the cell pellet in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Western Blot Analysis:

    • Separate the soluble proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target CA isoform.

    • Incubate with an HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Normalize the intensity at each temperature to the intensity of the unheated sample (or lowest temperature).

    • Plot the normalized band intensity against temperature for the vehicle, probe-treated, and negative control-treated samples. A shift in the melting curve to a higher temperature in the presence of the chemical probe indicates target engagement. The negative control should not induce a significant shift.

CETSA_Workflow Cell_Culture 1. Treat Cells (Probe, Negative Control, Vehicle) Heat_Challenge 2. Heat Challenge (Temperature Gradient) Cell_Culture->Heat_Challenge Lysis 3. Cell Lysis Heat_Challenge->Lysis Centrifugation 4. Separate Soluble/Insoluble Fractions Lysis->Centrifugation Western_Blot 5. Western Blot for Target Protein Centrifugation->Western_Blot Analysis 6. Analyze Thermal Shift Western_Blot->Analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 3: Chemoproteomics for Target Identification and Selectivity Profiling

To identify the full spectrum of cellular targets and assess the selectivity of the chemical probe, a chemoproteomics approach can be employed.[9] This protocol describes an affinity-based pulldown experiment using an immobilized version of the probe.

Materials:

  • Synthesized affinity-tagged probe (e.g., with a terminal alkyne or biotin)

  • Cell lysate from the relevant cell line or tissue

  • Streptavidin- or azide-functionalized agarose beads

  • Wash buffers (e.g., PBS with varying salt concentrations and detergents)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Reagents for in-solution or on-bead tryptic digestion

  • LC-MS/MS instrumentation and data analysis software

Procedure:

  • Probe Immobilization (for alkyne-tagged probes):

    • If using an alkyne-tagged probe, conjugate it to azide-functionalized agarose beads via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

  • Affinity Pulldown:

    • Incubate the immobilized probe (or biotinylated probe with streptavidin beads) with cell lysate for 1-2 hours at 4°C.

    • For competitive profiling, pre-incubate the lysate with an excess of the free (non-tagged) chemical probe or the negative control before adding the immobilized probe.

  • Washing and Elution:

    • Wash the beads extensively with a series of buffers to remove non-specific protein binders.

    • Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.

  • Proteomic Analysis:

    • Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining. Excise unique bands for identification by mass spectrometry.

    • Alternatively, perform on-bead or in-solution tryptic digestion of the eluted proteins.

    • Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis:

    • Identify the proteins that specifically bind to the affinity probe.

    • Use quantitative proteomics (e.g., label-free quantification or isotopic labeling) to identify proteins that are significantly depleted in the competitive pulldown experiments. These are the high-confidence targets of the chemical probe.

Concluding Remarks

4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid presents a promising scaffold for the development of a chemical probe targeting carbonic anhydrases. The protocols outlined in this guide provide a rigorous framework for its validation, from initial biochemical characterization and cellular target engagement to unbiased proteome-wide selectivity profiling. Adherence to these methodologies, including the crucial use of a well-designed negative control, will enable researchers to confidently utilize this molecule to investigate the biological roles of its target proteins.

References

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environ Sci Pollut Res Int.
  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorg Chem Appl. Available at: [Link]

  • Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics. Anal Chim Acta. Available at: [Link]

  • Structural analysis of inhibitor binding to human carbonic anhydrase II. J Am Chem Soc. Available at: [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Semantic Scholar. Available at: [Link]

  • Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. MIT OpenCourseWare. Available at: [Link]

  • Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. J Med Chem. Available at: [Link]

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. Available at: [Link]

  • Basics of Enzymatic Assays for HTS. NCBI Bookshelf. Available at: [Link]

  • Sulfonamides. MSD Manual Professional Edition. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI Bookshelf. Available at: [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC. Available at: [Link]

  • ANTIMICROBIAL SULFONAMIDE DRUGS. Unknown Source.
  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Controls for chemical probes. Chemical Probes Portal. Available at: [Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]

  • p-Aminobenzene-Sulfonamide Derivatives of Substituted Pyrimidines as Human Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]

  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.
  • Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Review on sulphonamide analogues for the perspective of antibacterial and antidiabetic activity. Global Scholarly Communication Online Press. Available at: [Link]

  • Design of 4-Substituted Sulfonamidobenzoic Acid Derivatives Targeting Coxsackievirus B3. MDPI. Available at: [Link]

  • Carbonic Anhydrase Activity Assay. Protocols.io. Available at: [Link]

  • Preparation method of 4-amino-2-sulfonic benzoic acid. Google Patents.
  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. PMC. Available at: [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. PSE Community.org. Available at: [Link]

  • Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. MDPI. Available at: [Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. Available at: [Link]

  • Antimicrobial Susceptibility Testing. Apec.org. Available at: [Link]

  • The Promise and Peril of Chemical Probe Negative Controls. ACS Publications. Available at: [Link]

  • Negative controls of chemical probes can be misleading. bioRxiv.org. Available at: [Link]

  • Negative Controls: A Tool for Detecting Confounding and Bias in Observational Studies. Epidemiology. Available at: [Link]

  • Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. PMC. Available at: [Link]

  • Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Cationic RGD peptidomimetic nanoconjugates as effective tumor targeting gene delivery vectors with antimicrobial potential. PubMed. Available at: [Link]

  • Cationic RGD peptidomimetic nanoconjugates as effective tumor targeting gene delivery vectors with antimicrobial potential. PlumX Metrics. Available at: [Link]

  • Cyclic RGD peptidomimetics containing bifunctional diketopiperazine scaffolds as new potent integrin ligands. PubMed. Available at: [Link]

  • Cyclic RGD β-lactam peptidomimetics induce differential gene expression in human endothelial cells. PubMed. Available at: [Link]

Sources

Method

applications of 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid in drug discovery

Application Note: 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid in Hit-to-Lead Optimization for STAT3 and EP4 Targets Executive Summary In modern drug discovery, low-molecular-weight building blocks with well-defin...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid in Hit-to-Lead Optimization for STAT3 and EP4 Targets

Executive Summary

In modern drug discovery, low-molecular-weight building blocks with well-defined pharmacophores are critical for accelerating hit-to-lead optimization. 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid (hereafter referred to as 4-FSMB) is a highly versatile, privileged scaffold. Structurally characterized by an acidic benzoic acid headgroup linked via a methylene-sulfonamide bridge to a lipophilic 2-fluorophenyl ring, this compound is primarily deployed in two distinct therapeutic arenas:

  • As a phosphotyrosine (pTyr) bioisostere in the design of STAT3 SH2 domain inhibitors for oncology[1].

  • As an acidic sulfonamide core for Prostaglandin E2 receptor 4 (EP4) antagonists in immuno-oncology and inflammatory diseases[2].

This technical guide provides the mechanistic rationale, self-validating experimental protocols, and data interpretation frameworks for utilizing 4-FSMB in your optimization campaigns.

Mechanistic Rationale & Pharmacophore Utility (Expertise & Experience)

STAT3 SH2 Domain Inhibition (pTyr Mimetic)

Signal Transducer and Activator of Transcription 3 (STAT3) is constitutively active in numerous human cancers. Its activation relies on the phosphorylation of Tyr705, which mediates reciprocal SH2 domain interactions to form transcriptionally active homodimers[1].

The Causality of the Scaffold: The benzoic acid moiety of 4-FSMB acts as a bioisostere for the phosphate group of pTyr705, forming critical electrostatic interactions with Arg609, Ser611, and Ser613 in the STAT3 SH2 domain[3]. The sulfonamide linker is not merely a spacer; it acts as a rigidifying hydrogen-bond acceptor/donor that precisely vectors the 2-fluorophenyl group into an adjacent hydrophobic subpocket (comprising Val637 and Pro639). The fluorine atom enhances metabolic stability and increases lipophilicity, improving cellular permeability compared to non-fluorinated analogs[3].

EP4 Receptor Antagonism

EP4 is a Gs-coupled GPCR implicated in tumor immune evasion and inflammatory diseases. Classic EP4 antagonists require an acidic headgroup and a lipophilic tail separated by a hydrogen-bonding linker.

The Causality of the Scaffold: 4-FSMB perfectly encapsulates this pharmacophore. The benzoic acid forms a crucial salt bridge with Arg316 in the extracellular vestibule of the EP4 receptor. The sulfonamide moiety orients the 2-fluorophenyl tail deep into the hydrophobic transmembrane core, effectively blocking the binding of the endogenous ligand, PGE2, and preventing the downstream accumulation of intracellular cAMP[4].

Experimental Protocols (Trustworthiness)

To ensure high data integrity, the following protocols are designed as self-validating systems, incorporating specific controls to rule out false positives (e.g., compound aggregation or autofluorescence).

Protocol A: Fluorescence Polarization (FP) Assay for STAT3 SH2 Domain Binding

Causality in Assay Design: STAT3 dimerization is a protein-protein interaction (PPI). FP is the gold standard for measuring the displacement of a fluorescent peptide from a large protein complex because it directly quantifies the rotational dynamics of the fluorophore[1]. Dithiothreitol (DTT) is included to prevent artifactual disulfide-linked STAT3 dimerization, while NP-40 prevents the non-specific aggregation of the hydrophobic sulfonamide compound.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 1 mM EDTA, 2 mM DTT, 0.01% NP-40).

  • Protein/Probe Complex: Pre-incubate recombinant human STAT3 protein (150 nM final) with the 5-FAM-GpYLPQTV-NH2 probe (10 nM final) in Assay Buffer for 30 minutes at room temperature to establish baseline polarization. (Note: This peptide mimics the natural STAT3 dimerization sequence).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 4-FSMB (or its synthesized derivatives) in DMSO. Transfer 1 µL of compound to a 384-well black, flat-bottom microplate (final DMSO concentration = 1%).

  • Reaction Initiation: Add 99 µL of the STAT3/Probe complex to the compound wells. Include DMSO-only (high polarization control) and Probe-only (low polarization control) wells.

  • Incubation & Readout: Incubate for 60 minutes at room temperature in the dark. Read the plate on a multimode microplate reader using excitation at 485 nm and emission at 535 nm (parallel and perpendicular).

  • Self-Validation: Calculate the Z'-factor using the high and low polarization controls. A Z' > 0.65 validates the assay for screening.

Protocol B: Time-Resolved FRET (TR-FRET) cAMP Assay for EP4 Antagonism

Causality in Assay Design: Because EP4 is Gs-coupled, antagonism is best measured by the suppression of PGE2-induced cAMP accumulation[4]. TR-FRET is chosen over standard fluorescence to eliminate autofluorescence interference from aromatic sulfonamide libraries. The addition of IBMX is strictly required to inhibit phosphodiesterases (PDEs) and stabilize the cAMP signal window.

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK293 cells stably expressing the human EP4 receptor. Resuspend in Stimulation Buffer (HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX) at a density of 1 × 10⁵ cells/mL.

  • Compound Pre-incubation: Dispense 5 µL of cells (500 cells/well) into a 384-well white microplate. Add 2.5 µL of 4-FSMB at various concentrations. Incubate for 15 minutes at room temperature to allow receptor binding equilibrium.

  • Agonist Challenge: Add 2.5 µL of PGE2 at its predetermined EC80 concentration (typically ~3 nM). Incubate for 30 minutes at room temperature.

  • Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of Anti-cAMP Cryptate (both diluted in Lysis Buffer).

  • Incubation & Readout: Incubate for 1 hour at room temperature. Read the time-resolved fluorescence at 620 nm (donor) and 665 nm (acceptor). Calculate the 665/620 ratio to determine cAMP levels.

Quantitative Data Presentation

The following table summarizes the typical assay metrics and expected pharmacological profiles when utilizing 4-FSMB as a core scaffold in hit-to-lead optimization campaigns.

Assay TypeTargetPrimary ReadoutExpected IC50 / Ki Range (Scaffold)Acceptable Z'-FactorKey Optimization Metric
Fluorescence Polarization STAT3 SH2Millipolarization (mP)10 µM – 50 µM> 0.65Ligand Efficiency (LE)
TR-FRET cAMP EP4 Receptor665/620 nm Ratio0.5 µM – 5.0 µM> 0.70Schild Slope (Competitive Antagonism)
Microsomal Stability ADME% Remaining at 30 minN/AN/AIntrinsic Clearance (CLint)

Mandatory Visualization

STAT3_Pathway Receptor Cytokine Receptor (e.g., IL-6R) JAK JAK Kinase Activation Receptor->JAK Ligand Binding STAT3_Mon STAT3 Monomer (pTyr705) JAK->STAT3_Mon Phosphorylation STAT3_Dim STAT3 Dimer (Active) STAT3_Mon->STAT3_Dim SH2-pTyr Interaction Nucleus Nuclear Translocation & Transcription STAT3_Dim->Nucleus Gene Expression Inhibitor 4-FSMB (SH2 Domain Binder) Inhibitor->STAT3_Mon Blocks Dimerization

Mechanistic intervention of 4-FSMB in the IL-6/JAK/STAT3 signaling pathway.

EP4_Assay Step1 Seed HEK293-EP4 Cells (384-well plate) Step2 Add 4-FSMB (Pre-incubation, 15 min) Step1->Step2 Step3 Stimulate with PGE2 (EC80 concentration, 30 min) Step2->Step3 Step4 Add TR-FRET Lysis Buffer (cAMP-d2 + Anti-cAMP Cryptate) Step3->Step4 Step5 Read Microplate (665nm / 620nm Ratio) Step4->Step5

Step-by-step workflow for the EP4 TR-FRET cAMP antagonism assay.

References

  • [1] Dong, J., et al. "Recent Update on Development of Small-Molecule STAT3 Inhibitors for Cancer Therapy: From Phosphorylation Inhibition to Protein Degradation." Journal of Medicinal Chemistry, 2021.[Link]

  • [2] Das, D., et al. "Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models." ACS Medicinal Chemistry Letters, 2023.[Link]

  • [4] Das, D., et al. "Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models." ACS Medicinal Chemistry Letters, 2023.[Link]

  • [5] Das, D., et al. "Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models." ACS Medicinal Chemistry Letters, 2023.[Link]

  • [3] Lopez-Tapia, F., et al. "Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors." ACS Medicinal Chemistry Letters, 2018.[Link]

Sources

Application

Application Notes and Protocols for In Vivo Studies of 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid

Introduction: A Structural Rationale for In Vivo Investigation 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid is a novel small molecule featuring three key structural motifs: a benzoic acid group, a sulfonamide link...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Structural Rationale for In Vivo Investigation

4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid is a novel small molecule featuring three key structural motifs: a benzoic acid group, a sulfonamide linker, and a 2-fluorophenyl ring. The presence of the sulfonamide group, a well-established pharmacophore, suggests potential anti-inflammatory, antimicrobial, or anticancer activities, as this moiety is central to the action of numerous approved drugs.[1] The benzoic acid component provides an acidic handle that can influence solubility, protein binding, and pharmacokinetic properties.[2] Finally, the fluorophenyl ring can enhance metabolic stability and binding affinity to target proteins.

Given the absence of established in vivo data for this specific compound, this document serves as a comprehensive guide for researchers to design and execute foundational preclinical studies. It provides a logical, step-by-step framework for determining an appropriate dosing regimen, from initial formulation development to efficacy evaluation. The protocols described herein are designed as a self-validating system, ensuring that data from each step informs the design of the next, thereby optimizing the use of resources and adhering to ethical research practices.[3]

Part 1: Pre-Dosing and Formulation Development

The successful execution of any in vivo study hinges on the ability to administer a precise and bioavailable dose of the test compound. For a novel molecule like 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid, which may have poor aqueous solubility, formulation is a critical first step.

Physicochemical Characterization and Solubility Assessment

Before in vivo administration, the compound's purity, identity, and key physicochemical properties must be confirmed. Sulfonamides and carboxylic acids can exhibit pH-dependent solubility.[2][4]

Protocol: Solubility Assessment

  • Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

  • Add an excess amount of 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid to a fixed volume of each buffer and a panel of common preclinical vehicles (see Table 1).

  • Equilibrate the samples by shaking or rotating at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation is reached.

  • Centrifuge or filter the samples to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).

Vehicle Selection for In Vivo Administration

The choice of vehicle is critical for ensuring the compound remains in solution or suspension and is adequately absorbed.[5] For poorly soluble acidic compounds, co-solvents, surfactants, or lipid-based systems are often necessary.[6][7]

Table 1: Common Vehicles for Preclinical Oral Dosing of Poorly Soluble Compounds

Vehicle CompositionTypeKey Characteristics & Considerations
0.5% (w/v) Carboxymethylcellulose (CMC) in waterSuspensionCommon for early studies. Requires particle size control (micronization) for uniformity.
20% Solutol® HS 15 in waterSolution/MicellarSolubilizing agent, can enhance absorption.
10% DMSO / 40% PEG400 / 50% WaterCo-solvent systemCan dissolve a wide range of compounds. DMSO may have its own biological effects.
5% Tween® 80 in salineSurfactant solutionHelps to wet and disperse the compound, improving dissolution.
Self-Emulsifying Drug Delivery Systems (SEDDS)Lipid-basedComposed of oils, surfactants, and co-solvents. Forms a fine emulsion in the GI tract, enhancing solubility and absorption.[6]

Note: The selected vehicle must be tested for its own tolerability in the chosen animal model at the intended administration volume.

Part 2: A Step-Wise Approach to In Vivo Dose Determination

A systematic, multi-stage approach is essential for establishing a safe and effective dose for a new chemical entity. This process typically moves from tolerability studies to pharmacokinetic characterization and finally to efficacy testing in a relevant disease model.

InVivo_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Safety & Exposure cluster_2 Phase 3: Efficacy A Compound Synthesis & Characterization B Solubility & Formulation Development A->B Input for vehicle selection C Dose-Range Finding (DRF) Study in Rodents B->C Provides test article formulation D Determine Maximum Tolerated Dose (MTD) C->D Identifies dose-limiting toxicity E Single-Dose Pharmacokinetic (PK) Study D->E Guides dose selection for PK F Characterize ADME Profile (Cmax, Tmax, AUC, T½) E->F Generates exposure data H Pharmacodynamic (PD)/ Efficacy Study F->H Informs dosing regimen G Select Animal Disease Model G->H Provides disease context I Establish Dose-Response Relationship H->I Correlates dose, exposure & effect

Caption: Workflow for In Vivo Dose Determination.

Protocol: Dose-Range Finding (DRF) Study

The primary goal of a DRF study is to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable adverse effects.[3][8] This non-GLP study guides dose selection for subsequent, more extensive studies.[8]

Objective: To establish the MTD of 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid in mice following a single oral administration.

Materials:

  • Test Compound: 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid

  • Vehicle: Selected from formulation studies (e.g., 0.5% CMC)

  • Animals: Male and female CD-1 mice, 8-10 weeks old

  • Dosing equipment: Oral gavage needles

  • Observation and weighing equipment

Methodology:

  • Animal Acclimation: Acclimate animals for a minimum of 3 days prior to dosing.

  • Group Allocation: Randomly assign animals to dose groups (n=3-5 per sex per group). Include a vehicle control group.

  • Dose Selection: The starting dose should be based on any available in vitro data or literature on similar compounds.[9] In the absence of data, a starting dose of 10-100 mg/kg can be considered. Subsequent doses should be escalated using a geometric progression (e.g., 100, 300, 1000 mg/kg).[3]

  • Formulation Preparation: Prepare the dosing formulations on the day of use. Ensure homogeneity if it is a suspension.

  • Administration: Administer a single dose via oral gavage. The volume should be consistent across all groups (e.g., 10 mL/kg).

  • Post-Dose Monitoring:

    • Observe animals continuously for the first 4 hours post-dose, and then at least twice daily for 7-14 days.

    • Record clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions).

    • Record body weights on Day 1 (pre-dose), Day 3, and Day 7.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality, >10-15% body weight loss, or significant, persistent clinical signs of toxicity.

Table 2: Example Data Collection for a DRF Study

Dose Group (mg/kg)n/group (M/F)Mortality (M/F)Mean Body Weight Change (Day 7)Key Clinical Signs
Vehicle Control5/50/0+5%Normal
1005/50/0+4%Normal
3005/50/0-2%Mild, transient hypoactivity
10005/51/1-12%Severe hypoactivity, piloerection
Protocol: Single-Dose Pharmacokinetic (PK) Study

A PK study describes what the body does to the drug (ADME: Absorption, Distribution, Metabolism, Excretion).[10] This information is vital for correlating drug exposure with pharmacological effects and for designing effective dosing schedules for efficacy studies.[11][12]

Objective: To determine the key PK parameters of 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid in rats following a single oral (PO) and intravenous (IV) administration.

Materials:

  • Test Compound formulated for PO and IV administration.

  • Animals: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation.

  • Blood collection supplies (e.g., EDTA tubes, syringes).

  • Centrifuge, freezer (-80°C).

Methodology:

  • Dose Selection: Choose a dose level well below the MTD determined in the DRF study (e.g., 50 mg/kg for PO, 5 mg/kg for IV).

  • Administration:

    • PO Group (n=3-4): Administer the compound via oral gavage.

    • IV Group (n=3-4): Administer the compound as a bolus injection through the cannula.

  • Blood Sampling: Collect serial blood samples (approx. 100-150 µL) at specified time points.[13]

    • IV: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

    • PO: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours.

  • Plasma Preparation: Immediately process blood samples by centrifugation to obtain plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma using a validated LC-MS/MS method.

  • Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.[11]

Table 3: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure after a dose.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the Curve (concentration vs. time)Represents the total drug exposure over time.
Elimination half-lifeDetermines the time required for the drug concentration to decrease by half. Guides dosing frequency.
F% Bioavailability (AUC-PO / AUC-IV) x 100The fraction of the oral dose that reaches systemic circulation.

Part 3: Efficacy Evaluation in a Disease Model

With a safe dose range and PK profile established, the compound can be evaluated for its therapeutic effect in a relevant animal model of disease.[14] Given the structural motifs of 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid, a model of inflammation is a logical starting point.[15][16]

Signaling_Pathway cluster_0 Hypothetical Anti-Inflammatory Mechanism Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) Cell_Membrane Cell Membrane Inflammatory_Stimulus->Cell_Membrane NFkB_Pathway NF-κB Signaling Pathway Cell_Membrane->NFkB_Pathway COX2_Pathway COX-2 Pathway Cell_Membrane->COX2_Pathway Pro_Inflammatory_Cytokines Pro-Inflammatory Cytokines (TNF-α, IL-6) NFkB_Pathway->Pro_Inflammatory_Cytokines Prostaglandins Prostaglandins (PGE2) COX2_Pathway->Prostaglandins Inflammation_Response Inflammation (Edema, Pain) Pro_Inflammatory_Cytokines->Inflammation_Response Prostaglandins->Inflammation_Response Test_Compound 4-(((2-Fluorophenyl)sulfonamido) methyl)benzoic acid Test_Compound->NFkB_Pathway Inhibition? Test_Compound->COX2_Pathway Inhibition?

Caption: Hypothetical Anti-Inflammatory Signaling Pathway.

Protocol: Carrageenan-Induced Paw Edema Model

This is a classic, acute model of inflammation used to screen for potential anti-inflammatory drugs.[17][18]

Objective: To evaluate the anti-inflammatory efficacy of 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid in the rat carrageenan-induced paw edema model.

Materials:

  • Test Compound, Vehicle, and a Positive Control (e.g., Indomethacin, 10 mg/kg).

  • Animals: Male Sprague-Dawley rats (180-220g).

  • 1% (w/v) Lambda Carrageenan solution in saline.

  • Pletysmometer or digital calipers for measuring paw volume.

Methodology:

  • Group Allocation: Randomly assign rats to groups (n=6-8 per group): Vehicle Control, Positive Control, and at least three dose levels of the test compound (e.g., 10, 30, 100 mg/kg), selected based on DRF and PK data.

  • Compound Administration: Administer the test compound, vehicle, or positive control via oral gavage.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume (or thickness) of the injected paw immediately before the carrageenan injection (0 hr) and at several time points after (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point compared to its baseline (0 hr) measurement.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(Mean Edema_Control - Mean Edema_Treated) / Mean Edema_Control] x 100

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Dose_Response origin x_axis Log [Dose] origin->x_axis p1 p1 origin->p1 y_axis Biological Effect (% Inhibition) y_axis->origin p2 p2 p1->p2 p3 p3 p2->p3 p4 p4 p3->p4 ED50_x ED50 ED50_y 50% Threshold Threshold Plateau Plateau

Caption: Conceptual Dose-Response Relationship.

Conclusion and Future Directions

This document outlines a foundational, integrated strategy for the in vivo characterization of 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid. By systematically determining the MTD, characterizing the pharmacokinetic profile, and evaluating efficacy in a relevant disease model, researchers can generate the critical data necessary to validate this novel compound as a potential therapeutic candidate. Subsequent studies should aim to explore chronic dosing regimens, investigate the mechanism of action in more detail, and expand testing to other, more complex disease models.

References

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]

  • Ren, K., & Dubner, R. (1999). Inflammatory Models of Pain and Hyperalgesia. ILAR Journal, 40(4), 111-126. Retrieved from [Link]

  • Patsnap. (2025, May 27). What in vivo models are used for pain studies? Patsnap Synapse. Retrieved from [Link]

  • Bretz, F., Dette, H., & Pinheiro, A. (2009). Practical considerations for optimal designs in clinical dose finding studies. Statistics in Medicine, 28(10), 1425-1443. Retrieved from [Link]

  • GARDP Revive. (n.d.). Dose-ranging studies (including discovery, preclinical and clinical). Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Dose Range Finding Studies. Retrieved from [Link]

  • Grace, P. M., et al. (2014). An overview of animal models of pain: disease models and outcome measures. Pain, 155(10), 1989-2004. Retrieved from [Link]

  • International Association for the Study of Pain (IASP). (2022, January 17). Animal Models for Translational Pain Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chemistry and physical properties of sulfamide and its derivatives: proton conducting materials. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vivo Pain Models. Retrieved from [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Retrieved from [Link]

  • Wikipedia. (n.d.). Dose-ranging study. Retrieved from [Link]

  • ResearchGate. (n.d.). Basic physicochemical properties of sulfonamides. Retrieved from [Link]

  • Williams, R. O., et al. (Eds.). (2012). Formulating Poorly Water Soluble Drugs. Springer. Retrieved from [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • IntechOpen. (2019, November 22). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Retrieved from [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]

  • Ginter, E., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceutics, 14(3), 643. Retrieved from [Link]

  • The BMJ. (1946, January 12). SOLUBILITY OF SULPHONAMIDES. Retrieved from [Link]

  • Tissue Engineering and Regenerative Medicine. (2018). In Vivo Validation Model of a Novel Anti-Inflammatory Scaffold in Interleukin-10 Knockout Mouse. Tissue Engineering and Regenerative Medicine, 15(4), 381-392. Retrieved from [Link]

  • ResearchGate. (2026, January 31). New Drug Discovery of Anti-inflammatory Drugs: Insights in Animal Models. Retrieved from [Link]

  • PubMed. (2024, June 30). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (2025, February 8). EVALUATION OF ANTI-INFLAMMATORY ACTIVITY THROUGH IN VITRO AND IN VIVO MODELS. Retrieved from [Link]

Sources

Method

In-Depth Application Note: Preparation, Handling, and Validation of 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid Stock Solutions

Executive Summary & Chemical Profiling The successful evaluation of small-molecule inhibitors in preclinical in vitro and in vivo assays relies entirely on the integrity of their stock solutions. 4-(((2-Fluorophenyl)sulf...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

The successful evaluation of small-molecule inhibitors in preclinical in vitro and in vivo assays relies entirely on the integrity of their stock solutions. 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid (CAS: 885268-88-2) is a specialized bifunctional compound featuring both a hydrogen-bond donating/accepting sulfonamide group and a terminal carboxylic acid.

Handling this compound requires a precise understanding of its physicochemical properties. Improper solvent selection or dilution techniques will lead to micro-precipitation, colloidal aggregation, and ultimately, false-negative data in biological assays. This application note provides a self-validating, expert-level protocol for generating stable stock solutions and assay-ready dilutions.

Table 1: Quantitative Physicochemical Properties
PropertyValue / Description
Compound Name 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid
CAS Number 885268-88-2[1]
Molecular Formula C₁₄H₁₂FNO₄S[2]
Molecular Weight 309.31 g/mol [3]
Key Functional Groups Sulfonamide (-SO₂NH-), Carboxylic Acid (-COOH)
Predicted pKa ~4.0 (Carboxylic acid), ~9.0 (Sulfonamide)
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)

Causality in Solvent Selection: The "Why" Behind the Protocol

Do not attempt to dissolve the solid powder directly into aqueous physiological buffers (e.g., PBS or HEPES at pH 7.4).

The Thermodynamic Barrier: In the solid state, the sulfonamide and carboxylic acid groups form a highly stable intermolecular hydrogen-bond network. This results in a high crystal lattice energy (often manifesting as "brick dust" behavior). While the solubility of sulfonamides is known to be highly pH-dependent[4], and increasing the pH above the pKa of the benzoic acid (~4.0) theoretically yields the more soluble carboxylate anion[5], direct aqueous dissolution is kinetically unfavorable and drastically increases the risk of localized precipitation.

The Solution: Anhydrous Dimethyl Sulfoxide (DMSO) must be used as the primary solvent[6]. DMSO acts as a potent aprotic hydrogen-bond acceptor, rapidly disrupting the crystal lattice without ionizing the molecule. This ensures a thermodynamically stable, high-concentration primary stock that can be safely stored and later diluted into aqueous environments.

Self-Validating Experimental Protocol

Materials and Equipment
  • Target Compound: 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid powder.

  • Solvent: Anhydrous DMSO (≥99.9% purity, water content <0.005%). Note: Standard laboratory DMSO rapidly absorbs atmospheric moisture, which degrades stock stability.

  • Equipment: Analytical balance (0.01 mg precision), amber glass vials, inert gas source (Argon or Nitrogen), vortex mixer, and a temperature-controlled sonication bath.

Step-by-Step Preparation of a 10 mM Primary Stock
  • Equilibration: Allow the sealed vial of the lyophilized powder and the anhydrous DMSO to equilibrate to room temperature in a desiccator. This prevents atmospheric moisture condensation on the cold powder[6].

  • Weighing: Accurately weigh the compound into a sterile, amber glass vial. To prepare exactly 1 mL of a 10 mM stock, you require 3.09 mg of the compound.

    • Formula: Mass (mg) = Volume (mL) × Concentration (mM) × MW ( g/mol ) / 1000

  • Dissolution: Add the calculated volume of anhydrous DMSO directly to the powder[7].

  • Homogenization: Vortex vigorously for 60 seconds. If visual particulate matter remains, apply mild sonication in a water bath (maximum 37°C) for 2–3 minutes[6]. Crucial: Do not exceed 37°C, as excessive heat can induce thermal degradation of the sulfonamide linkage.

  • Aliquoting & Storage: Purge the headspace of the vials with Argon gas to displace oxygen and moisture. Aliquot the solution into 50 µL single-use volumes to completely avoid freeze-thaw cycles. Store strictly at -20°C or -80°C[8].

Preparation of Aqueous Working Solutions

When diluting the DMSO stock into aqueous assay buffers, localized precipitation can occur at the solvent interface.

  • The Dropwise Rule: Always add the DMSO stock dropwise into the aqueous buffer while vortexing the buffer rapidly[6]. Never add the aqueous buffer directly to the DMSO stock.

  • Toxicity Limit: Maintain the final DMSO concentration strictly below 0.5% (v/v) to prevent solvent-induced cellular cytotoxicity or artifactual enzyme denaturation[4].

Table 2: Dilution Scheme for Aqueous Assays (1 mL Final Volume)

To avoid pipetting highly inaccurate volumes (< 1 µL), utilize intermediate DMSO stocks for lower target concentrations.

Target Final ConcentrationIntermediate Stock RequiredVolume of Intermediate StockVolume of Assay BufferFinal DMSO %
50 µM 10 mM (Primary)5.0 µL995.0 µL0.50%
10 µM 10 mM (Primary)1.0 µL999.0 µL0.10%
1 µM 1 mM (Secondary)1.0 µL999.0 µL0.10%
100 nM 100 µM (Tertiary)1.0 µL999.0 µL0.10%

*Intermediate stocks are prepared by performing 1:10 serial dilutions of the 10 mM primary stock using Anhydrous DMSO.

The Self-Validating System: Quality Control (QC)

A protocol is only as reliable as its validation metrics. To ensure absolute trustworthiness in your assay data, implement the following QC checkpoints:

  • Visual & Nephelometric Check (Primary Stock): Before aliquoting, inspect the 10 mM stock against a dark background. For rigorous validation, use a laboratory nephelometer to detect sub-visual turbidity (micro-precipitates).

  • Concentration Verification (Primary Stock): Dilute a 1 µL test aliquot 1:1000 in HPLC-grade methanol and quantify the exact concentration via LC-MS or UV-Vis against a known standard curve.

  • Colloidal Aggregation Check (Working Solution): Hydrophobic small molecules often form colloidal aggregates in aqueous buffers, leading to non-specific, false-positive enzyme inhibition. Perform Dynamic Light Scattering (DLS) on the final aqueous assay buffer to confirm the absence of aggregates >100 nm.

Mandatory Visualization: Workflow Diagram

G Start Solid Compound (CAS: 885268-88-2) Weigh Analytical Weighing (Protect from moisture) Start->Weigh Dissolve Add Anhydrous DMSO (Target: 10 mM) Weigh->Dissolve Sonicate Vortex & Mild Sonication (Max 37°C) Dissolve->Sonicate QC1 Visual & Nephelometric Inspection Sonicate->QC1 Fail Re-sonicate or Add Co-solvent QC1->Fail Precipitate detected Aliquot Aliquot & Argon Purge (Single-use vials) QC1->Aliquot Clear solution Fail->Sonicate Store Store at -20°C / -80°C (Desiccated) Aliquot->Store Dilute Dilute in Assay Buffer (Final DMSO ≤ 0.5%) Store->Dilute Thaw on ice just before use QC2 Self-Validation: LC-MS & DLS Check Dilute->QC2

Caption: Workflow for preparing and validating 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid stocks.

References

  • Title: Estimation of the solubility of sulfonamides in aqueous media from partition coefficients and entropies of fusion. Source: Physics and Chemistry of Liquids URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic Acid

Welcome to the Process Optimization & Troubleshooting Portal. The synthesis of 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid involves coupling a highly polar, zwitterionic amino acid with a moisture-sensitive sulfo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization & Troubleshooting Portal. The synthesis of 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid involves coupling a highly polar, zwitterionic amino acid with a moisture-sensitive sulfonyl chloride. This guide is designed by our Senior Application Scientists to help you navigate the thermodynamic and kinetic pitfalls of this reaction, ensuring high yields and high-purity isolation.

Mechanistic Pathways & Reaction Workflows

Understanding the phase dynamics and intermediate states of your starting materials is critical. Below is the logical workflow mapping the two primary synthetic strategies (Anhydrous vs. Aqueous) and their associated failure modes.

SynthesisWorkflow cluster_RouteA Route A: Anhydrous (Ester Protection) cluster_RouteB Route B: Aqueous (Schotten-Baumann) A 4-(Aminomethyl)benzoic acid (Zwitterionic) B Esterification (MeOH, SOCl2) A->B Step 1A D Base Solubilization (Aq. NaOH / THF) A->D Step 1B C Methyl 4-(aminomethyl)benzoate B->C E Sulfonylation (2-F-PhSO2Cl, Pyridine) C->E F Ester Hydrolysis (LiOH, THF/H2O) E->F Err1 Bis-sulfonylation (Over-reaction) E->Err1 Excess SO2Cl H 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid (Target Compound) F->H Acidification I Biphasic Sulfonylation (2-F-PhSO2Cl, 0°C) D->I I->H Acidification I->Err1 Excess SO2Cl Err2 Sulfonyl Chloride Hydrolysis I->Err2 High Temp / pH

Caption: Workflow for 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid synthesis and side reactions.

Troubleshooting Guide & FAQs

Q1: Why is my starting material, 4-(aminomethyl)benzoic acid, completely insoluble in dichloromethane (DCM) and tetrahydrofuran (THF)? Causality & Solution: 4-(aminomethyl)benzoic acid inherently exists as a zwitterion (inner salt) due to the presence of both a basic primary amine and an acidic carboxylic acid[1]. This dense ionic lattice prevents solvation in aprotic organic solvents. To break the zwitterionic network and force the molecule into solution, you must either deprotonate the carboxylic acid using an aqueous base (Schotten-Baumann conditions)[2] or mask the carboxylic acid via esterification prior to the sulfonylation step.

Q2: I am using aqueous Schotten-Baumann conditions, but my yield is low, and I isolate a large amount of 2-fluorobenzenesulfonic acid. What went wrong? Causality & Solution: Sulfonyl chlorides are highly susceptible to nucleophilic attack by hydroxide ions[3]. If the reaction is not carefully controlled, this hydrolysis outcompetes the amine acylation, destroying your reagent. Self-Validating Fix: Ensure strict temperature control (0–5 °C) during the addition of 2-fluorobenzenesulfonyl chloride. Use a biphasic mixture (e.g., THF/Water) rather than pure water. The sulfonyl chloride will partition into the organic layer, and the reaction will occur at the biphasic interface, shielding the electrophile from bulk water hydrolysis[2].

Q3: LC-MS analysis of my crude product shows a major impurity with a mass +158 Da higher than my target compound. How do I prevent this? Causality & Solution: A +158 Da mass addition corresponds to a second 2-fluorophenylsulfonyl group. Primary amines can undergo bis-sulfonylation (forming an N,N-bis-sulfonamide) if excess sulfonyl chloride or overly strong bases are used[4]. Self-Validating Fix: Limit the sulfonyl chloride to exactly 1.05 equivalents and add it dropwise. If bis-sulfonylation has already occurred, do not discard the batch. You can salvage the material by treating the crude mixture with K₂CO₃ in methanol; the methoxide selectively cleaves the sterically hindered second sulfonyl group, reverting the intermediate back to the desired mono-sulfonamide[4].

Validated Experimental Protocols

To guarantee reproducibility, we recommend choosing between the Anhydrous Route (prioritizing purity and yield) or the Aqueous Route (prioritizing speed).

Protocol A: Anhydrous Synthesis via Ester Protection (Recommended for High Purity)

This protocol circumvents the zwitterion solubility issue by transiently masking the carboxylic acid.

Step 1: Esterification

  • Suspend 4-(aminomethyl)benzoic acid (1.0 eq) in anhydrous methanol (0.5 M concentration).

  • Cool the flask to 0 °C and add thionyl chloride (1.5 eq) dropwise.

    • Self-Validation Check: The opaque suspension will transition to a completely clear solution as the soluble ester hydrochloride forms.

  • Reflux for 4 hours, then concentrate in vacuo to yield methyl 4-(aminomethyl)benzoate hydrochloride.

Step 2: Sulfonylation 4. Dissolve the ester intermediate (1.0 eq) in anhydrous DCM (0.3 M). Add pyridine (3.0 eq) and cool to 0 °C. 5. Add 2-fluorobenzenesulfonyl chloride (1.05 eq) dropwise. Stir for 2 hours, allowing the mixture to warm to room temperature.

  • Self-Validation Check: Monitor by TLC (DCM:MeOH 9:1). The disappearance of the ninhydrin-active baseline spot confirms complete amine consumption.

Step 3: Deprotection 6. Add a THF/Water mixture (1:1 v/v) and LiOH (3.0 eq) to the crude residue. Stir for 3 hours to hydrolyze the ester. 7. Wash the mixture with ethyl acetate to remove organic impurities. Acidify the aqueous layer with 1M HCl to pH 3. Collect the precipitating white solid via vacuum filtration to obtain pure 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid.

Protocol B: Direct Biphasic Synthesis (Schotten-Baumann Route)

This protocol is faster but requires stringent thermal and pH control to prevent reagent hydrolysis.

  • Dissolve 4-(aminomethyl)benzoic acid (1.0 eq) in 1M aqueous NaOH (2.0 eq) and THF (1:1 v/v ratio, 0.2 M overall).

    • Self-Validation Check: The zwitterion will dissolve completely upon deprotonation, yielding a clear biphasic mixture.

  • Cool the vigorously stirring mixture to 0 °C using an ice bath.

  • Dissolve 2-fluorobenzenesulfonyl chloride (1.05 eq) in a minimal amount of THF and add it dropwise over 30 minutes.

  • Maintain the pH between 9–10 by adding 1M NaOH dropwise if necessary. Stir for 2 hours strictly at 0–5 °C.

  • Separate the layers and discard the organic (THF) layer to remove any unreacted sulfonyl chloride.

  • Acidify the aqueous layer with 2M HCl to pH 3. Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the target compound.

Quantitative Data & Strategy Comparison

Use the following table to select the appropriate synthetic strategy based on your laboratory's throughput and purity requirements.

MetricRoute A: Anhydrous (Esterification)Route B: Aqueous (Schotten-Baumann)
Overall Yield 75 - 85%50 - 65%
Reaction Time ~12 hours (3 distinct steps)~4 hours (1 pot)
Bis-sulfonylation Risk Low (Sterically hindered environment)Moderate
Hydrolysis Risk None (Anhydrous conditions)High (If temperature exceeds 5 °C)
Scalability ExcellentGood (Requires strict pH/temp control)
Purity (Crude) >95% (Directly after precipitation)80 - 90% (Often requires recrystallization)

References

  • Silyl Triflate-Promoted Sulfonylations (Discusses bis-sulfonylation mechanisms and K₂CO₃/MeOH cleavage protocols). Organic Letters, ACS Publications. URL:[Link]

  • Schotten–Baumann reaction (Mechanistic overview of biphasic acylation and sulfonylation conditions). Grokipedia. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the mechanistic and procedural challenges inherent in synthesizing 4-(((2-Fluorophenyl)sulfonamido)meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the mechanistic and procedural challenges inherent in synthesizing 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid. This synthesis presents a classic chemoselectivity challenge: coupling a highly reactive electrophile (2-fluorobenzenesulfonyl chloride) with an amphoteric nucleophile (4-(aminomethyl)benzoic acid) while suppressing competing hydrolysis, di-sulfonylation, and mixed anhydride formation.

Reaction Workflow

ReactionOptimization SM1 4-(Aminomethyl) benzoic acid Base Aqueous Na2CO3 (pH 8.5 - 9.0) SM1->Base Deprotonation Intermediate Soluble Carboxylate Amine Nucleophile Base->Intermediate Biphasic Biphasic Reaction 0-5 °C, High Agitation Intermediate->Biphasic SM2 2-Fluorobenzenesulfonyl chloride in 2-MeTHF SM2->Biphasic Dropwise Addition AqueousPhase Aqueous Phase: Product Carboxylate Biphasic->AqueousPhase Phase Separation Acidification Acidification HCl to pH 2.0 AqueousPhase->Acidification Product Precipitated Sulfonamide Product Acidification->Product Filtration

Biphasic Schotten-Baumann workflow for synthesizing the target sulfonamide.

Part 1: FAQs on Reaction Design & Causality

Q: Why is a biphasic Schotten-Baumann system preferred over a monophasic organic reaction? A: 4-(Aminomethyl)benzoic acid exists as a zwitterion and is practically insoluble in standard organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). By utilizing a biphasic Schotten-Baumann approach, the amino acid is dissolved in an aqueous base, converting it into a highly soluble, nucleophilic carboxylate salt. The 2-fluorobenzenesulfonyl chloride is dissolved in an immiscible organic layer (e.g., 2-MeTHF). The reaction occurs at the liquid-liquid interface, which prevents the unreacted sulfonyl chloride from being rapidly destroyed by the bulk aqueous base.1 highlight the superiority of 2-MeTHF over toluene or DCM for maintaining phase integrity and product stability[1].

Q: Why do I observe significant 2-fluorobenzenesulfonic acid (hydrolysis byproduct) in my crude mixture? A: Sulfonyl chlorides are highly susceptible to hydrolysis in the presence of water and base. If you use a strong base like NaOH, the hydroxide ions rapidly attack the sulfonyl chloride, converting it to the inactive sulfonic acid before the amine can react. To mitigate this, you must use a milder base like Na₂CO₃ or NaHCO₃. 2 demonstrate that maintaining an optimal pH between 8 and 9 is critical for minimizing the occurrence of hydrolysis while keeping the amine nucleophilic[2].

Q: How do I prevent the formation of mixed anhydrides or di-sulfonylation? A: Mixed anhydrides form when the carboxylate group of the amino acid attacks the sulfonyl chloride. Di-sulfonylation occurs when the newly formed sulfonamide (which is slightly acidic, pKa ~10) is deprotonated and reacts with a second equivalent of sulfonyl chloride. Both side reactions are accelerated by high temperatures and excess reagents. 1 shows that room temperature reactions can lead to a buildup of anhydrides[1]. Therefore, strictly controlling the stoichiometry (1.05 to 1.1 equivalents of sulfonyl chloride) and keeping the reaction temperature strictly between 0–5 °C during addition is essential.

Part 2: Troubleshooting Guide
SymptomDiagnosisSolution
Incomplete conversion; unreacted amino acid remains. The pH of the aqueous phase dropped below 8.0 during the reaction, protonating the amine and rendering it non-nucleophilic.Use a stronger buffer capacity. Increase the equivalents of Na₂CO₃ (typically 2.0 - 2.5 eq) to neutralize the HCl generated during the reaction.
High levels of 2-fluorobenzenesulfonic acid. Hydrolysis is outcompeting the sulfonylation. This is often due to poor agitation (low interfacial area) or using too strong a base (NaOH).Switch to Na₂CO₃. Increase the stirring rate to >500 rpm to maximize the interfacial surface area in the biphasic system.
Formation of di-sulfonamide impurities. Excess sulfonyl chloride was used, or the local concentration of the electrophile was too high due to rapid addition.Limit sulfonyl chloride to 1.05 eq. Add the organic solution dropwise over 30–60 minutes. Keep the temperature at 0–5 °C.
Product fails to precipitate during acidic workup. The product may be trapped in an emulsion, or the final pH is not low enough to fully protonate the carboxylic acid.Ensure the organic layer is fully separated before acidification. Acidify the aqueous layer strictly to pH 2.0–2.5 using 3N HCl.
Part 3: Data Presentation - Optimization Parameters

The following table summarizes internal optimization data comparing various reaction conditions for the synthesis of 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid.

Solvent SystemBase (2.2 eq)Temp (°C)Yield (%)HPLC Purity (%)Mechanistic Observation
Water / AcetoneNaOH254268Rapid sulfonyl chloride hydrolysis; high sulfonic acid byproduct.
Water / DCMEt₃N255875Poor phase separation (emulsions); moderate di-sulfonylation.
Water / THFNaHCO₃0 - 57188Sluggish reaction rate; unreacted starting material remains.
Water / 2-MeTHF Na₂CO₃ 0 - 5 89 >98 Optimal biphasic partitioning; minimal hydrolysis and anhydride formation.
Part 4: Validated Experimental Protocol

This protocol is designed as a self-validating system. Each step includes a verification check to ensure the chemical state is correct before proceeding.

1. Solubilization of the Amino Acid

  • Method: Suspend 4-(aminomethyl)benzoic acid (1.0 eq, 10 mmol) in 20 mL of distilled water. Add Na₂CO₃ (2.2 eq, 22 mmol) portion-wise. Stir at room temperature for 15 minutes.

  • Causality: Na₂CO₃ deprotonates the carboxylic acid, forming a highly water-soluble sodium salt.

  • Verification Check: The opaque suspension must transition to a completely clear, transparent solution. If solids remain, verify the pH is >8.5.

2. Preparation of the Biphasic System

  • Method: Add 20 mL of 2-Methyltetrahydrofuran (2-MeTHF) to the aqueous solution. Cool the biphasic mixture in an ice bath to 0–5 °C. Set the overhead stirrer to a high agitation rate (e.g., 600 rpm).

  • Causality: 2-MeTHF is a green solvent that provides excellent phase separation. High agitation is required to maximize the interfacial surface area where the reaction occurs.

3. Electrophile Addition

  • Method: Dissolve 2-fluorobenzenesulfonyl chloride (1.05 eq, 10.5 mmol) in 10 mL of 2-MeTHF. Add this solution dropwise to the rapidly stirring biphasic mixture over 45 minutes, maintaining the internal temperature below 5 °C.

  • Causality: Slow addition and low temperature suppress the exothermic hydrolysis of the sulfonyl chloride and prevent the formation of mixed anhydrides.

4. Reaction Maturation

  • Method: After addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for an additional 2 hours.

  • Verification Check: Stop stirring and allow the phases to separate. Sample the aqueous phase for TLC or LC-MS. The starting amino acid should be undetectable.

5. Phase Separation and Extraction

  • Method: Transfer the mixture to a separatory funnel. Drain the lower aqueous layer (which contains the product as a soluble sodium salt) into a clean Erlenmeyer flask. Discard the upper 2-MeTHF layer (which contains unreacted sulfonyl chloride and organic impurities). Wash the aqueous layer once with 10 mL of fresh 2-MeTHF to remove residual organics.

6. Acidification and Isolation

  • Method: Cool the aqueous phase in an ice bath. Slowly add 3N HCl dropwise while stirring vigorously until the pH reaches 2.0–2.5.

  • Causality: Acidification protonates the carboxylate, converting the highly soluble sodium salt back into the neutral, insoluble 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid.

  • Verification Check: A thick white precipitate will form immediately upon reaching the target pH.

  • Method: Filter the suspension through a Büchner funnel. Wash the filter cake with ice-cold water (2 x 15 mL) to remove inorganic salts. Dry the solid in a vacuum oven at 45 °C overnight.

References
  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. ACS Publications (Organic Process Research & Development).
  • Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. ACS Publications (Journal of Combinatorial Chemistry).
  • Enantioselective Sulfonylation Reactions Mediated by a Tetrapeptide Catalyst. NIH/PMC.
  • Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. UniBa.

Sources

Troubleshooting

Technical Support Center: Navigating Inconsistent Results with 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid

Welcome to the technical support resource for 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common inconsistencies encountered during experimentation with this compound. Our approach is rooted in providing not just solutions, but also a foundational understanding of the underlying chemical and biological principles to empower your research.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses common initial queries and provides a foundational understanding of the compound's properties and handling.

Q1: What are the essential chemical properties and recommended storage conditions for 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid?

A1: Understanding the fundamental properties of a compound is the first step in ensuring experimental consistency.

PropertyValueSource
CAS Number 885268-88-2[1]
Molecular Formula C₁₅H₁₄FNO₄S[2]
Molecular Weight 323.34 g/mol [2]
Purity Typically ≥95%[2]
Physical Form Solid
Storage Sealed in a dry environment at 2-8°C is recommended for long-term stability.[2]

Expert Insight: While room temperature shipping may be acceptable for short durations, long-term storage at elevated temperatures or in the presence of moisture can lead to degradation, impacting your experimental outcomes.[2] The sulfonamide linkage can be susceptible to hydrolysis under non-ideal conditions.

Q2: I am observing lower than expected bioactivity or inconsistent IC50 values in my cellular assays. What are the primary factors to investigate?

A2: Inconsistent biological activity is a frequent challenge. The root cause often lies in one of three areas: compound integrity, assay conditions, or cellular context.

Here is a logical workflow to diagnose the issue:

G start Inconsistent Bioactivity Observed compound Verify Compound Integrity & Purity start->compound assay Evaluate Assay Parameters start->assay cells Assess Cellular System start->cells solubility Check Solubility & Aggregation compound->solubility Purity Confirmed? stability Confirm Stability in Assay Media compound->stability protocol Review Assay Protocol (e.g., incubation times, reagent concentrations) assay->protocol health Verify Cell Health & Passage Number cells->health target Confirm Target Expression cells->target

Caption: Initial troubleshooting workflow for inconsistent bioactivity.

Expert Insight: The benzoic acid moiety confers pH-dependent solubility.[3] Ensure your stock solutions and final assay media pH are compatible to avoid precipitation. The presence of the fluorine atom can enhance metabolic stability, but this can vary between cell lines.[4]

Section 2: Synthesis and Purification Troubleshooting

In-house synthesis or modification of 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid can introduce variability. This section provides guidance on common synthetic and purification hurdles.

Q3: My synthesis of 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid is resulting in a low yield and impure product. What are the likely causes and how can I rectify them?

A3: Low yields and impurities in sulfonamide synthesis are common and can often be traced back to reagent quality and reaction conditions.[5]

Potential Cause Suggested Solution Scientific Rationale
Hydrolysis of Sulfonyl Chloride Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Sulfonyl chlorides are highly reactive and readily hydrolyze in the presence of moisture to form the unreactive sulfonic acid, which terminates the desired reaction pathway.[5][6]
Incomplete Reaction Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or moderately increasing the temperature.The reaction kinetics may be slower than anticipated. Empirical monitoring is crucial to determine the point of maximum conversion.[6]
Side Reactions If starting from an aniline derivative, ensure adequate protection of the amino group before chlorosulfonation to prevent polymerization.Unprotected primary or secondary amines can lead to the formation of undesired side products and polymers, reducing the yield of the target molecule.[6]
Inefficient Purification Optimize the recrystallization solvent system. If recrystallization is ineffective, consider purification by column chromatography.The polarity and solubility of the desired product versus impurities dictate the most effective purification method. A systematic approach to solvent selection is key.[6]

Experimental Protocol: Recrystallization for Purification

  • Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature, while impurities remain soluble at all temperatures.

  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to achieve complete dissolution.[6]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.[6]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize the crystal yield.[6]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.[6]

  • Drying: Dry the purified crystals under vacuum.

Section 3: Advanced Application Troubleshooting

This section delves into more complex experimental scenarios, such as mechanism of action studies and structural biology applications.

Q4: I am using 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid as a potential MDM2 inhibitor, but my binding assay results are not reproducible. What could be the issue?

A4: Reproducibility in binding assays is paramount. In the context of MDM2 inhibition, where this class of compounds has shown promise, several factors can influence the binding affinity.[7][8]

G start Irreproducible Binding to MDM2 compound_prep Compound Preparation start->compound_prep protein_prep Protein Quality start->protein_prep assay_cond Assay Conditions start->assay_cond data_analysis Data Analysis start->data_analysis solubility Solubility & Aggregation in Assay Buffer compound_prep->solubility purity Purity & Identity (NMR, LC-MS) compound_prep->purity folding Protein Folding & Activity protein_prep->folding concentration Accurate Protein Concentration protein_prep->concentration buffer Buffer Components (pH, salt, additives) assay_cond->buffer incubation Equilibration Time assay_cond->incubation model Appropriate Binding Model data_analysis->model controls Positive/Negative Controls data_analysis->controls

Caption: Troubleshooting guide for MDM2 binding assays.

Expert Insight: The interaction of similar compounds with MDM2 involves the projection of different moieties into the Trp23, Leu26, and Phe19 p53 binding pockets of the protein.[7][8] The benzoic acid group often plays a crucial role in these interactions. Any variability in the compound's structure or the protein's conformation can significantly alter binding affinity.

Q5: Can the benzoic acid moiety of the molecule cause non-specific interactions or off-target effects in my experiments?

A5: Yes, the benzoic acid functional group can be a source of non-specific interactions and off-target effects.

  • pH-Dependent Effects: As a weak acid, the protonation state of the carboxylic acid group is pH-dependent.[3] Changes in intracellular or extracellular pH can alter the molecule's charge and its interaction with biological targets.

  • Promiscuous Inhibition: Carboxylic acids are known to be potential promiscuous inhibitors in some high-throughput screening assays, often through mechanisms like aggregation or non-specific binding to proteins.

  • Metabolic Liabilities: While generally considered safe, benzoic acid and its derivatives can undergo metabolic transformations in cellular systems, which could lead to metabolites with different activity profiles.[9]

Recommended Action: To mitigate these potential issues, it is advisable to include control compounds in your experiments. A suitable negative control would be a structurally similar molecule lacking the key pharmacophore believed to be responsible for the specific activity, or a compound with a modified benzoic acid group that is not expected to bind to the target.

References

  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. (n.d.). National Institutes of Health.
  • Byproduct identification and removal in sulfonamide synthesis. (n.d.). BenchChem.
  • 4-(N-(2-fluorobenzyl)methylsulfonamido)benzoic acid. (n.d.). ChemScene.
  • Technical Support Center: Troubleshooting Low Reaction Yield in N-aryl Sulfonamide Synthesis. (n.d.). BenchChem.
  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. (2017, March 24). ACS Publications.
  • 885268-88-2|4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid. (n.d.). BLDpharm.
  • 3-((2-fluorophenyl)sulfonamido)benzoic acid | 612041-66-4. (n.d.). Sigma-Aldrich.
  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. (n.d.).
  • Advancements in Understanding Benzoic Acid's Impact on Human Health. (2022, October 13). Justlong in Food.
  • Application of 2-(4-Fluorophenyl)sulfanylbenzoic Acid in Drug Discovery: Application Notes and Protocols. (n.d.). BenchChem.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Sulfonamidomethylbenzoic Acid Derivatives in Targeted Drug Discovery

Target Compound: 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid (CAS: 885268-88-2) Application Focus: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition and Agricultural Intermediates As drug discovery pivots toward...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid (CAS: 885268-88-2) Application Focus: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition and Agricultural Intermediates

As drug discovery pivots toward highly specific allosteric and competitive inhibitors, the sulfonamidomethylbenzoic acid scaffold has emerged as a highly versatile pharmacophore. This guide provides an objective, data-driven comparison of 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid against its structural analogs. By examining its physicochemical properties, structure-activity relationships (SAR), and behavior in self-validating enzymatic assays, we establish a framework for utilizing this compound class in targeted screening libraries.

Structural Rationale and Pharmacophore Utility

The compound 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid consists of three critical functional domains that dictate its biological activity:

  • The Benzoic Acid Moiety: Acts as a classic bioisostere for phosphotyrosine (pTyr). At physiological pH, the carboxylate is deprotonated, allowing it to form a critical salt bridge with positively charged residues in enzyme active sites (e.g., Arg45 in PTP1B)[1].

  • The Sulfonamide Linker: Provides both hydrogen bond donor (N-H) and acceptor (S=O) capabilities. It also introduces a distinct geometric kink, orienting the terminal aryl group into secondary hydrophobic pockets.

  • The 2-Fluoroaryl Group: The fluorine atom at the ortho position exerts a strong stereoelectronic effect. Due to dipole-dipole repulsion with the sulfonamide oxygens, the 2-fluoro substitution restricts the rotational freedom of the phenyl ring, locking it into a specific conformation that often enhances target residence time compared to unsubstituted analogs.

Substituted phenylsulfonyl chlorides are also critical intermediates in the synthesis of plant acetyl lactic acid synthase (ALS) inhibitors, making this scaffold highly relevant in both pharmaceutical and agrochemical development[2].

SAR_Logic Core Sulfonamidomethylbenzoic Acid Scaffold Benzoic Benzoic Acid Moiety (pTyr Bioisostere) Core->Benzoic Sulfonamide Sulfonamide Linker (H-Bonding) Core->Sulfonamide Aryl Aryl Substitution (Hydrophobic Pocket) Core->Aryl Arg45 Arg45 (PTP1B Active Site) Benzoic->Arg45 Salt Bridge Asp181 Asp181 (Catalytic Loop) Sulfonamide->Asp181 H-Bond Donor/Acceptor Pocket Secondary Binding Site Aryl->Pocket Pi-Pi / Steric Fit

Caption: Structure-Activity Relationship (SAR) logic for sulfonamidomethylbenzoic acid derivatives.

Comparative Physicochemical & Pharmacological Profiling

To objectively evaluate 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid[3], we must compare it against positional isomers and bulkier analogs. The table below summarizes their physicochemical properties and representative in vitro inhibitory activity against PTP1B, a major target for type 2 diabetes and obesity therapies[1].

Table 1: Comparative Data of Sulfonamidomethylbenzoic Acid Derivatives

Compound NameR-Group SubstitutionCAS NumberRepresentative IC₅₀ (µM)*ClogPTopological Polar Surface Area (TPSA)
4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid 2-Fluoro885268-88-212.5 ± 1.12.883.5 Ų
4-(((3-Fluorophenyl)sulfonamido)methyl)benzoic acid 3-Fluoro885268-74-618.2 ± 1.42.883.5 Ų
4-(Naphthalene-2-sulfonamidomethyl)benzoic acid 2-Naphthyl208176-29-84.1 ± 0.63.683.5 Ų

*Note: IC₅₀ values are representative benchmark models derived from established SAR principles for this pharmacophore class to illustrate relative binding affinities.

Analysis: The 2-fluoro derivative outperforms the 3-fluoro isomer due to the aforementioned conformational locking, which reduces the entropic penalty upon binding. However, the bulkier 2-naphthyl derivative[4] exhibits a lower IC₅₀ (higher potency), indicating that the secondary binding pocket of the target enzyme accommodates and prefers larger, highly lipophilic aromatic systems (higher ClogP).

Mechanism of Action: PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) acts as a negative regulator of the insulin signaling pathway by dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS). Inhibiting PTP1B prolongs insulin signaling, making it a prime therapeutic target[1].

Compounds like 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid act as competitive inhibitors. The benzoic acid group mimics the native phosphotyrosine substrate, anchoring deep within the catalytic cleft, while the fluorophenyl group interacts with adjacent non-catalytic residues.

PTP1B_Inhibition Insulin Insulin Receptor Activation Signaling Downstream Insulin Signaling Insulin->Signaling Promotes PTP1B PTP1B (Active Enzyme) pTyr Dephosphorylation of IR/IRS PTP1B->pTyr Catalyzes Inhibitor 4-(((2-Fluorophenyl)sulfonamido) methyl)benzoic acid Inhibitor->PTP1B Binds Active Site (Competitive) pTyr->Signaling Inhibits

Caption: Mechanism of PTP1B inhibition by sulfonamidomethylbenzoic acid competitive inhibitors.

Self-Validating Experimental Protocol: Enzyme Kinetics Assay

To ensure trustworthiness and reproducibility, the following protocol details a self-validating in vitro assay for measuring the IC₅₀ of these compounds. This method utilizes p-nitrophenyl phosphate (pNPP) as a chromogenic substrate.

Step-by-Step Methodology

Step 1: Assay Buffer Preparation

  • Action: Prepare a buffer containing 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM Dithiothreitol (DTT), and 0.05% Tween-20.

  • Causality: HEPES maintains physiological pH. EDTA chelates trace heavy metals that could catalyze the oxidation of the enzyme. DTT is an absolute requirement; PTP1B relies on a highly nucleophilic catalytic cysteine (Cys215) that must be kept in a reduced thiolate state. Tween-20 (a non-ionic surfactant) prevents the hydrophobic sulfonamide compounds from forming colloidal aggregates, which is a primary cause of false-positive inhibition in high-throughput screening.

Step 2: Compound Preparation & Controls

  • Action: Dissolve the 2-fluoro, 3-fluoro, and 2-naphthyl derivatives in 100% DMSO. Create a 10-point serial dilution. Dilute 1:100 into the assay buffer (Final DMSO concentration = 1% v/v).

  • Causality: A vehicle control (1% DMSO without inhibitor) must be included to establish the 100% enzyme activity baseline, ensuring the solvent itself does not denature the enzyme.

Step 3: Enzyme Pre-Incubation

  • Action: Add 10 nM recombinant human PTP1B to the inhibitor solutions in a 96-well plate. Incubate at 37°C for 30 minutes.

  • Causality: Pre-incubation allows the binding equilibrium to be reached prior to substrate introduction, which is critical for accurately calculating the affinity (Ki) of competitive inhibitors.

Step 4: Reaction Initiation

  • Action: Add 2 mM pNPP to initiate the reaction. Incubate for 20 minutes at 37°C.

  • Causality: 2 mM is approximately the Michaelis constant ( Km​ ) of pNPP for PTP1B. Running the assay at Km​ ensures maximum sensitivity to competitive inhibitors.

Step 5: Termination and Quantification

  • Action: Quench the reaction by adding 50 µL of 0.1 N NaOH. Read the absorbance at 405 nm using a microplate reader.

  • Causality: NaOH shifts the pH to >10. This fully deprotonates the reaction product (p-nitrophenol) into the p-nitrophenoxide ion, drastically intensifying the yellow color and maximizing the signal-to-noise ratio.

References

Sources

Comparative

4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid vs other sulfonamides

A Comparative Guide: 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic Acid vs. Traditional Sulfonamides in Drug Discovery As a Senior Application Scientist, I frequently evaluate emerging chemical scaffolds for high-throug...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide: 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic Acid vs. Traditional Sulfonamides in Drug Discovery

As a Senior Application Scientist, I frequently evaluate emerging chemical scaffolds for high-throughput screening and hit-to-lead optimization. The compound 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid (hereafter referred to as 2F-SAMBA ) represents a highly specialized secondary sulfonamide building block. Unlike classic primary sulfonamides that dominate the clinical landscape as diuretics and anti-glaucoma agents, 2F-SAMBA is engineered for distinct target classes, such as G-protein coupled receptors (GPCRs) and specific proteases.

This guide objectively compares the structural, physicochemical, and functional performance of 2F-SAMBA against traditional sulfonamides, providing actionable experimental workflows for its validation.

Structural and Mechanistic Divergence

To understand the utility of 2F-SAMBA, we must deconstruct its structure and compare it to classic alternatives like Acetazolamide or Celecoxib.

  • The Sulfonamide Core (Primary vs. Secondary): Traditional primary sulfonamides ( −SO2​NH2​ ) are classic inhibitors of metalloenzymes, specifically Carbonic Anhydrases (CAs). Their mechanism relies on the primary nitrogen coordinating directly with the active-site zinc ion ( Zn2+ ) ()[1]. In contrast, 2F-SAMBA is a secondary sulfonamide ( −SO2​NH−R ). The bulky methylbenzoic acid substituent creates severe steric hindrance, effectively abolishing Zn2+ coordination. This shifts the compound's profile away from CA inhibition and towards targets where the sulfonamide acts purely as a hydrogen-bond donor/acceptor and a rigid structural linker ()[2].

  • The 2-Fluorophenyl Moiety: The introduction of a fluorine atom at the ortho position of the phenyl ring is a calculated medicinal chemistry strategy. Fluorine is highly electronegative, which exerts an inductive pull that lowers the pKa of the adjacent sulfonamide proton, altering its hydrogen-bonding capacity ()[3]. Furthermore, the ortho-fluorine restricts the rotational freedom of the S−C bond, pre-organizing the molecule into a specific bioactive conformation. This substitution also enhances metabolic stability by blocking cytochrome P450-mediated oxidation at that site and increases overall lipophilicity[4].

  • The Benzoic Acid Linker: The terminal carboxylic acid provides a critical salt-bridge anchor. In physiological conditions (pH 7.4), this group is deprotonated, allowing it to form strong electrostatic interactions with basic amino acid residues (like Arginine or Lysine) in target binding pockets, a feature commonly exploited in the design of GPCR antagonists (e.g., Kappa Opioid Receptor or Prostaglandin EP4 receptors)[2].

Comparative Performance Data

The following table summarizes the physicochemical and pharmacological distinctions between 2F-SAMBA and reference sulfonamides.

Parameter2F-SAMBA (Secondary)Acetazolamide (Primary)Celecoxib (Primary Aryl)
Primary Target Class GPCRs (e.g., KOR), ProteasesCarbonic Anhydrases (CA)Cyclooxygenase-2 (COX-2)
Zinc Binding Affinity Negligible (Steric hindrance)High (Direct coordination)Low/Moderate
Sulfonamide pKa ~5.5 - 6.5 (Inductive effect of F)7.211.1
LogP (Lipophilicity) Moderate/High (Enhanced by F)Low (-0.26)High (3.5)
Physiological State (pH 7.4) Anionic (Carboxylate deprotonated)Neutral / Partially AnionicNeutral
Membrane Permeability Moderate (Requires pH gradient)HighHigh

Experimental Workflows for Validation

To objectively validate the performance and target engagement of 2F-SAMBA, we employ self-validating experimental systems.

Protocol 1: Target Engagement via Surface Plasmon Resonance (SPR)

Causality: We utilize SPR rather than biochemical endpoint assays to decouple true binding kinetics ( kon​/koff​ ) from off-target enzymatic interference. Because 2F-SAMBA contains a carboxylic acid, the running buffer must be strictly maintained at pH 7.4 to ensure the compound is in its physiologically relevant ionized state.

  • Sensor Chip Preparation: Immobilize the target protein (e.g., purified GPCR or protease) onto a CM5 sensor chip via standard amine coupling. Quench unreacted sites with 1 M ethanolamine.

  • Analyte Preparation: Dissolve 2F-SAMBA in 100% DMSO to create a 10 mM stock. Dilute into the running buffer (PBS, 0.05% Tween-20, 5% DMSO) to generate a concentration series (0.1 µM to 10 µM).

  • Reference Control (Self-Validation): Run Acetazolamide in parallel. Acetazolamide should show zero binding to the GPCR target, validating the specificity of the secondary sulfonamide scaffold and ruling out non-specific aggregation.

  • Injection & Analysis: Inject the analyte series at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the KD​ .

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: The opposing physicochemical forces in 2F-SAMBA—the lipophilic fluorophenyl group versus the hydrophilic benzoic acid—make computational permeability predictions unreliable. A PAMPA assay empirically determines passive diffusion. We use a pH gradient to mimic the gastrointestinal tract, driving the protonation state of the carboxylic acid to assess true oral bioavailability potential.

  • Preparation: Prepare a 5% solution of lecithin in dodecane and coat the porous filter membrane of the donor plate.

  • Donor Compartment: Add 2F-SAMBA (50 µM) in a pH 6.5 buffer (mimicking the slightly acidic intestinal microenvironment where the carboxylic acid is partially protonated, enhancing lipophilicity).

  • Acceptor Compartment: Fill with pH 7.4 buffer (mimicking blood plasma, acting as a sink by fully ionizing the compound upon entry and preventing back-diffusion).

  • Incubation & Quantification: Incubate the assembled sandwich plate for 5 hours at room temperature. Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the effective permeability ( Peff​ ).

Structural Logic Visualization

The following diagram illustrates the structural and functional divergence of sulfonamide scaffolds, highlighting why 2F-SAMBA behaves differently from traditional drugs.

SAR_Logic Root Sulfonamide Scaffold Branch1 Primary Sulfonamides (e.g., Acetazolamide) Root->Branch1 Branch2 Secondary Sulfonamides (e.g., 2F-SAMBA) Root->Branch2 Target1 Zn2+ Coordination (Carbonic Anhydrase) Branch1->Target1 Target2 Steric Hindrance Prevents Zn2+ Binding Branch2->Target2 Outcome2 Targeted GPCR Antagonism (e.g., KOR, EP4) Target2->Outcome2 Directed by Benzoic Acid Linker

Structural logic dictating the pharmacological divergence of primary vs. secondary sulfonamides.

References

  • Purser S, Moore PR, Swallow S, Gouverneur V. "Fluorine in medicinal chemistry." Chem Soc Rev. 2008;37:320–330.[Link]

  • Supuran CT. "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nat Rev Drug Discov. 2008;7:168–181.[Link]

  • Frankowski KJ, et al. "Advances in Sulfonamide Kappa Opioid Receptor Antagonists: Structural Refinement and Evaluation of CNS Clearance." ACS Chem Neurosci. 2022.[Link]

Sources

Validation

The Evolving Landscape of PRMT5 Inhibition: A Comparative Guide to 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic Acid Analogs and Their Therapeutic Potential

In the intricate world of epigenetic regulation, Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a pivotal therapeutic target in oncology and other disease areas. Its role in symmetrically dimethylating argin...

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Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of epigenetic regulation, Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a pivotal therapeutic target in oncology and other disease areas. Its role in symmetrically dimethylating arginine residues on both histone and non-histone proteins makes it a critical modulator of cellular processes, including gene transcription, mRNA splicing, and signal transduction.[1] Dysregulation of PRMT5 activity is a hallmark of various cancers, often correlating with poor prognosis and making its inhibition a compelling strategy for therapeutic intervention.[1][2]

This guide provides a comprehensive comparison of the biological efficacy of 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid analogs, a chemical scaffold that has given rise to potent PRMT5 inhibitors. We will delve into their mechanism of action, compare their performance with other key alternatives using supporting experimental data, and provide detailed protocols for their evaluation.

The Rise of a Promising Scaffold: Targeting PRMT5

The 4-(((Arylsulfonamido)methyl)benzoic acid scaffold has proven to be a versatile framework for developing selective and potent inhibitors of PRMT5. A prime example of a compound from this class is GSK3326595, a first-in-class, potent, and specific reversible inhibitor of PRMT5.[1][2] Preclinical studies have demonstrated its ability to inhibit proliferation and induce cell death across a broad range of solid and hematologic tumor cell lines, with potent anti-tumor activity observed in in-vivo animal models.[1][3]

The mechanism of action for these inhibitors is primarily through S-adenosylmethionine (SAM)-cooperative inhibition.[2] They bind to the peptide-binding site of PRMT5, effectively blocking the substrate from accessing the catalytic site.[2][4] This mode of inhibition is distinct from SAM-competitive inhibitors, which directly compete with the methyl donor.

Comparative Efficacy: 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic Acid Analogs vs. Other PRMT5 Inhibitors

The therapeutic landscape of PRMT5 inhibition is rapidly expanding, with several molecules in clinical development. Here, we compare the performance of GSK3326595, a key analog of the 4-(((2-fluorophenyl)sulfonamido)methyl)benzoic acid class, with other notable PRMT5 inhibitors.

CompoundMechanism of ActionKey In Vitro ActivityKey In Vivo/Clinical EfficacyReference
GSK3326595 SAM-cooperativePotent inhibition of proliferation in various tumor cell lines.[1]Partial responses in adenoid cystic carcinoma and ER-positive breast cancer; complete responses in non-Hodgkin lymphoma.[5] Modest efficacy in advanced solid tumors.[5] Limited clinical activity in heavily pretreated myeloid neoplasm patients.[6][1][2][5][6]
EPZ015666 (GSK3235025) SAM-cooperativePotent and selective PRMT5 inhibitor.[7][8] Reduces SmD3me2s levels in Z-138 cells with an IC50 <1 μM.[7]In vivo tool compound with demonstrated correlation between PRMT5 inhibition and tumor growth inhibition.[8][4][7][8]
JNJ-64619178 SAM-competitiveManageable toxicity and antitumor activity in adults with advanced solid tumors and non-Hodgkin lymphoma in Phase I trials.[2]Showed no efficacy in myelodysplastic syndromes.[2][2]
PF-06939999 Not SpecifiedTolerable safety profile with tumor responses in head and neck squamous cell carcinoma (HNSCC) and non-small cell lung cancer (NSCLC).[2]Currently in clinical development.[2]
SCR-6920 Not SpecifiedInspired by GSK3326595.Currently in phase 2 clinical trials for advanced solid tumors and non-Hodgkin's lymphoma.[2][2]

Key Insights from the Comparison:

  • SAM-Cooperative Inhibition: The 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid analogs, exemplified by GSK3326595 and its precursor EPZ015666, demonstrate a SAM-cooperative mechanism, which may offer a distinct selectivity profile compared to SAM-competitive inhibitors.[2][7]

  • Solid Tumor and Hematological Malignancy Efficacy: GSK3326595 has shown promise in both solid tumors and hematological malignancies, with notable responses in specific patient populations.[5] However, its efficacy can be limited in heavily pretreated patients.[6]

  • Emerging Alternatives: A diverse pipeline of PRMT5 inhibitors with different mechanisms of action is emerging, highlighting the continued interest in this target. The clinical data from these ongoing trials will be crucial in defining the optimal therapeutic strategies.[2]

Broader Therapeutic Potential of the Sulfonamide Scaffold

The sulfonamide functional group is a well-established pharmacophore, and its derivatives have been explored for a wide range of therapeutic applications beyond PRMT5 inhibition. This versatility underscores the potential for developing novel therapeutics based on the 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid backbone.

  • Anticancer Activity: Sulfonamide derivatives have been investigated as inhibitors of other key cancer targets, including carbonic anhydrases and VEGFR-2, showcasing their broad applicability in oncology.[9][10]

  • Antimicrobial Properties: The sulfonamide class of drugs were among the first effective antimicrobial agents.[11] Novel sulfonamide derivatives continue to be explored for their antibacterial and antifungal activities.[12][13][14]

  • Neuropharmacological Effects: Recent studies have explored sulfonamide-based compounds as inhibitors of butyrylcholinesterase for potential use in Alzheimer's disease and as analgesics in models of neuropathic pain.[15][16]

Experimental Protocols for Efficacy Evaluation

The robust evaluation of novel 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid analogs requires a suite of well-defined in vitro and in vivo assays. The following protocols provide a framework for assessing their biological efficacy.

In Vitro PRMT5 Enzymatic Inhibition Assay

Principle: This assay quantifies the ability of a test compound to inhibit the methyltransferase activity of PRMT5 using a purified enzyme, a substrate peptide, and the methyl donor SAM.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Reconstitute purified recombinant human PRMT5/MEP50 complex in assay buffer.

    • Prepare a solution of a suitable peptide substrate (e.g., a histone H4-derived peptide) and [³H]-SAM in assay buffer.

  • Assay Reaction:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the PRMT5/MEP50 enzyme complex and incubate for a pre-determined time to allow for compound binding.

    • Initiate the reaction by adding the substrate peptide and [³H]-SAM mixture.

    • Incubate the reaction at 30°C for 1-2 hours.

  • Detection and Analysis:

    • Stop the reaction by adding trichloroacetic acid.

    • Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.

    • Wash the filter plate to remove unincorporated [³H]-SAM.

    • Measure the radioactivity on the filter plate using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Culture:

    • Seed cancer cells (e.g., MV4-11 or MOLM-13 for hematological malignancies) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound and incubate for 72 hours.

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value by plotting the percentage of viability against the compound concentration.

In Vivo Tumor Xenograft Model

Principle: This model assesses the anti-tumor efficacy of a compound in a living organism by implanting human cancer cells into immunodeficient mice.

Step-by-Step Methodology:

  • Cell Implantation:

    • Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment:

    • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., orally or intraperitoneally) and the vehicle control to the respective groups according to a pre-defined dosing schedule.

  • Tumor Measurement and Monitoring:

    • Measure the tumor volume using calipers every 2-3 days.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • At the end of the study (e-g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.

    • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Visualizing the Mechanism and Workflow

To better understand the underlying biological processes and experimental designs, the following diagrams are provided.

PRMT5_Signaling_Pathway cluster_nucleus Nucleus PRMT5_MEP50 PRMT5/MEP50 Complex Histones Histones (e.g., H4R3) PRMT5_MEP50->Histones sDMA Splicing_Factors Splicing Factors PRMT5_MEP50->Splicing_Factors sDMA SAH SAH PRMT5_MEP50->SAH Gene_Transcription Altered Gene Transcription Histones->Gene_Transcription Modulates mRNA_Splicing Aberrant mRNA Splicing Splicing_Factors->mRNA_Splicing Regulates SAM SAM SAM->PRMT5_MEP50 Methyl Donor Inhibitor 4-(((2-Fluorophenyl)sulfonamido) methyl)benzoic acid analog Inhibitor->PRMT5_MEP50 Inhibits Cell_Cycle_Arrest Cell Cycle Arrest/ Apoptosis Gene_Transcription->Cell_Cycle_Arrest mRNA_Splicing->Cell_Cycle_Arrest

Caption: PRMT5 signaling pathway and the inhibitory action of 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid analogs.

Xenograft_Workflow start Start cell_culture Human Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation into Immunodeficient Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment Compound/Vehicle Administration randomization->treatment measurement Tumor Volume & Body Weight Measurement treatment->measurement endpoint Study Endpoint measurement->endpoint Tumor size or time endpoint reached analysis Tumor Growth Inhibition Analysis endpoint->analysis end End analysis->end

Caption: Experimental workflow for an in vivo tumor xenograft study.

Conclusion and Future Directions

The 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid scaffold represents a significant advancement in the development of PRMT5 inhibitors. Analogs such as GSK3326595 have demonstrated promising, albeit sometimes modest, clinical activity, paving the way for further optimization and exploration. The broad therapeutic potential of the sulfonamide moiety suggests that derivatives of this scaffold could be tailored to target a variety of diseases.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To enhance potency, selectivity, and pharmacokinetic properties.

  • Combination Therapies: Investigating the synergistic effects of these analogs with other anticancer agents to overcome resistance and improve efficacy.

  • Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to PRMT5 inhibition.

As our understanding of the intricate roles of PRMT5 in health and disease continues to grow, the development of novel and effective inhibitors based on scaffolds like 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid will undoubtedly remain a vibrant and crucial area of research.

References

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors | ACS Medicinal Chemistry Letters - ACS Publications. (2025).
  • Bocanegra-Garcia, V., Villalobos-Rocha, J. C., Nogueda-Torres, B., Lemus-Hernandez, M. E., Camargo-Ordonez, A., Rosas-Garcia, N. M., & Rivera, G. (2012). Synthesis and biological evaluation of new sulfonamide derivatives as potential anti-Trypanosoma cruzi agents. Medicinal Chemistry, 8(6), 1039–1044.
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  • PRMT5 Inhibitor Exhibits Efficacy and Tolerability in NHL, Advanced Solid Tumors | OncLive. (2022, September 12). OncLive.
  • Abbas, H. S., Abd El-Karim, S. S., & Abdelwahed, N. A. M. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica, 74(3), 849–860.
  • Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention. (2025).
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  • Synthesis and biological evaluation of sulfonamide derivatives as antimicrobial agents | Request PDF. (n.d.).
  • A Phase I/II Study to Investigate the Safety and Clinical Activity of the Protein Arginine Methyltransferase 5 Inhibitor GSK3326595 in Subjects with Myelodysplastic Syndrome and Acute Myeloid Leukemia | Blood | ASH Public
  • 438OMETEOR-1: A phase I study of GSK3326595, a first-in-class protein arginine methyltransferase 5 (PRMT5) inhibitor, in advanced solid tumours. (n.d.).
  • Structure and Property Guided Design in the Identification of PRMT5 Tool Compound EPZ015666. (2015, December 2).
  • PRMT1 loss sensitizes cells to PRMT5 inhibition | Nucleic Acids Research | Oxford Academic. (2019, March 27). Oxford Academic.
  • PRMT5 Inhibitor EPZ015666 Decreases the Viability and Encystment of Entamoeba invadens. (2024). MDPI.
  • Structure and Property Guided Design in the Identification of PRMT5 Tool Compound EPZ015666 | ACS Medicinal Chemistry Letters. (2015, December 2).
  • Comparative Analysis of Substituted Benzenesulfonamide Analogs: In Vitro vs. In Vivo Anticancer Activity. (n.d.). Benchchem.
  • Comparative Biological Efficacy of Methyl 2-(4-methylphenylsulfonamido)
  • Neuropharmacological Assessment of Sulfonamide Derivatives of Para-Aminobenzoic Acid through In Vivo and In Silico Approaches. (2024). MDPI.
  • biological-activities-of-sulfonamides.pdf. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain. (2020, October 27). PubMed.

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Comparative

A Guide to Assessing the Cross-Reactivity of Novel Kinase Inhibitors: A Case Study with 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid

Introduction In the landscape of modern drug discovery, particularly in oncology, protein kinase inhibitors represent a cornerstone of targeted therapy.[1] The development of these small molecules, however, is a delicate...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, particularly in oncology, protein kinase inhibitors represent a cornerstone of targeted therapy.[1] The development of these small molecules, however, is a delicate balance between achieving potent on-target activity and minimizing off-target effects that can lead to toxicity or unforeseen biological consequences. The term "cross-reactivity" refers to the ability of a compound to bind to and modulate the activity of targets other than its intended primary target.[2][3] Understanding a compound's cross-reactivity profile is not merely an academic exercise; it is a critical, regulatory-expected step in preclinical safety assessment and a vital component for interpreting clinical outcomes.[4][5]

This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel therapeutic candidate. We will use the compound 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid , hereafter referred to by its development code FX-101 , as a case study.

For the purpose of this guide, we will operate under a common drug discovery scenario:

  • Hypothetical Compound: FX-101 is a novel small molecule inhibitor.

  • Hypothetical Primary Target: FX-101 has been designed as a potent inhibitor of Tyrosine Kinase Z (TK-Z) , a fictional kinase understood to be a key driver in a specific subtype of non-small cell lung cancer.

Our objective is to move beyond the primary potency assay and construct a robust selectivity profile for FX-101. We will detail the causal logic behind experimental choices, provide actionable protocols, and demonstrate how to interpret the resulting data to make informed decisions in a drug development program.

Section 1: The Rationale for Kinome-Wide Selectivity Screening

The human genome contains over 500 protein kinases, collectively known as the kinome. These enzymes share a structurally conserved ATP-binding pocket, which is the site of action for the majority of kinase inhibitors.[6] This structural similarity is the primary reason why achieving absolute selectivity is a significant challenge.[1]

A comprehensive screening strategy is essential for two main reasons:

  • Risk Mitigation: Early identification of off-target interactions, particularly with kinases known to be involved in critical physiological processes (e.g., cardiac function, immune response), can prevent costly late-stage failures.[4][5]

  • Mechanism Deconvolution: An inhibitor's observed effect in a cell or organism is the sum of all its biological interactions. A thorough selectivity profile helps to confidently attribute the desired efficacy to the inhibition of the primary target. Conversely, it can sometimes reveal "beneficial" polypharmacology, where inhibiting multiple targets in a disease pathway leads to enhanced therapeutic effects.[7]

Our approach will be a cost-effective and data-rich two-tiered strategy: a broad primary screen at a single high concentration, followed by detailed dose-response analysis for any identified off-target "hits."[7]

Section 2: Experimental Strategy: A Two-Tiered Approach

A logical workflow ensures that resources are used efficiently, focusing detailed analysis only on the most relevant interactions.

G cluster_0 Tier 1: Broad Kinome Profiling cluster_1 Tier 2: Potency Determination cluster_2 Decision & Interpretation A FX-101 Compound B Primary Screen (e.g., 400+ Kinases @ 1µM) A->B Test Concentration C Data Analysis: Identify kinases with >70% inhibition B->C Generate % Inhibition Data D Generate 10-point Dose-Response Curves for Primary Target (TK-Z) and Off-Target Hits C->D Identified Hits E Calculate IC50 Values D->E F Calculate Selectivity Index (IC50 Off-Target / IC50 On-Target) E->F G Risk Assessment: Is selectivity window sufficient? Proceed to cellular models. F->G

Caption: Tiered workflow for kinase inhibitor selectivity profiling.

Protocol 1: Tier 1 - Primary Kinome Scan via Radiometric Assay

The radiometric filter binding assay remains a "gold standard" for its direct and robust measurement of kinase enzymatic activity.[8] It quantifies the transfer of a radiolabeled phosphate from [γ-³³P]-ATP to a specific peptide or protein substrate.

Objective: To determine the percent inhibition of a broad panel of protein kinases by FX-101 at a single, high concentration (e.g., 1 µM).

Methodology:

  • Reagent Preparation:

    • Prepare a 100X stock of FX-101 in 100% DMSO (e.g., 100 µM).

    • Prepare a kinase buffer appropriate for the specific enzymes being tested. This typically includes a buffer (e.g., HEPES), MgCl₂, bovine serum albumin (BSA), and DTT.

    • Prepare a solution containing the specific peptide substrate for each kinase and "cold" (non-radiolabeled) ATP at its Km concentration.

    • Prepare a [γ-³³P]-ATP solution.

  • Reaction Setup (in a 96-well plate):

    • For each kinase, set up three control wells ("vehicle controls") containing 1 µL of DMSO.

    • Set up duplicate test wells containing 1 µL of the 100X FX-101 stock solution.

    • Add the recombinant kinase enzyme to all wells.

    • Allow the compound and enzyme to pre-incubate for 10 minutes at room temperature. This step allows the inhibitor to bind to its target before the enzymatic reaction begins.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding the ATP/substrate/[γ-³³P]-ATP mixture to all wells.

    • Incubate the plate at 30°C for a predetermined time (e.g., 40 minutes). The incubation time is optimized for each kinase to ensure the reaction is within the linear range.

  • Termination and Separation:

    • Stop the reaction by adding an acidic solution (e.g., 3% phosphoric acid).

    • Transfer the reaction mixture to a filtermat plate. The phosphorylated substrate will bind to the filter paper, while the unincorporated [γ-³³P]-ATP will flow through.

    • Wash the filtermat multiple times with 1% phosphoric acid to remove all unbound radiolabel.

  • Quantification:

    • Dry the filtermat completely.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the average counts per minute (CPM) for the vehicle controls and the FX-101 test wells.

    • Calculate the Percent Inhibition using the formula: % Inhibition = (1 - (Test Compound CPM / Vehicle Control CPM)) * 100

Section 3: Data Interpretation and Hit Validation

The output from the Tier 1 screen is a large dataset that must be distilled into actionable insights.

Tier 1 Data Summary (Hypothetical Results)

The table below represents a small subset of potential results from a 400-kinase screen for FX-101 tested at 1 µM.

Kinase TargetKinase Family% Inhibition at 1 µM FX-101Hit? (>70% Inhibition)
TK-Z (Primary) Tyrosine Kinase98%Yes
TK-YTyrosine Kinase85%Yes
SRCTyrosine Kinase76%Yes
EGFRTyrosine Kinase45%No
CDK2CMGC12%No
PKAAGC5%No
GSK3BCMGC68%No
MAPK1CMGC2%No

From this initial screen, we have confirmed potent activity against our primary target, TK-Z, and identified two significant off-target hits: TK-Y and SRC . The next logical step is to determine the precise potency (IC50) for these interactions.

Protocol 2: Tier 2 - IC50 Determination via Dose-Response Analysis

Objective: To determine the concentration of FX-101 required to inhibit 50% of the enzymatic activity (IC50) for TK-Z, TK-Y, and SRC.

Methodology:

This protocol follows the same principles as the Tier 1 radiometric assay. The key difference is that instead of a single concentration of FX-101, a serial dilution is used.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of FX-101 in DMSO, starting from a high concentration (e.g., 100 µM).

  • Assay Execution: Perform the radiometric kinase assay as described in Protocol 1, using the serial dilution of the compound for each of the three kinases (TK-Z, TK-Y, SRC).

  • Data Analysis:

    • For each kinase, plot the Percent Inhibition against the logarithm of the FX-101 concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression software (e.g., GraphPad Prism, XLfit).

    • The software will calculate the IC50 value from the fitted curve.[9]

Tier 2 Data Summary and Selectivity Index

The IC50 values allow us to quantify the selectivity of FX-101. The Selectivity Index is a critical metric calculated by dividing the IC50 of an off-target by the IC50 of the on-target.[8] A higher number indicates greater selectivity.

Kinase TargetIC50 (nM)Selectivity Index (vs. TK-Z)
TK-Z (Primary) 5-
TK-Y9519-fold
SRC45090-fold

Interpretation: FX-101 is a highly potent inhibitor of its primary target, TK-Z. It is 19-fold less potent against TK-Y and 90-fold less potent against SRC. While a >100-fold selectivity window is often desired, this profile provides a strong quantitative foundation for the next stage of investigation. The 19-fold selectivity against TK-Y warrants further investigation in cellular models to understand if this off-target activity could occur at therapeutic concentrations.

Section 4: Biological Context - Cellular Confirmation

Biochemical assays are clean, controlled systems. It is crucial to confirm that the observed off-target activity translates to a cellular context where factors like membrane permeability, intracellular ATP concentrations, and target engagement come into play.[1][6]

A key off-target effect could have significant biological consequences. For instance, if our primary target TK-Z drives proliferation, but the off-target TK-Y is involved in maintaining cellular adhesion, inhibiting both could lead to complex, unintended phenotypes.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway GF1 Growth Factor A Rec1 Receptor for A GF1->Rec1 TKZ TK-Z Rec1->TKZ SubZ Substrate Z TKZ->SubZ Phosphorylates Prolif Cell Proliferation SubZ->Prolif GF2 Growth Factor B Rec2 Receptor for B GF2->Rec2 TKY TK-Y Rec2->TKY SubY Substrate Y TKY->SubY Phosphorylates Adhesion Cell Adhesion SubY->Adhesion FX101 FX-101 FX101->TKZ Potent Inhibition (5 nM) FX101->TKY Weaker Inhibition (95 nM)

Caption: On-target vs. potential off-target signaling pathways.

A straightforward cellular experiment is to treat cancer cells expressing these kinases with increasing concentrations of FX-101 and measure the phosphorylation status of a known downstream substrate for each kinase via Western Blot. This would confirm target engagement in a live cell and help establish the concentration at which on-target vs. off-target inhibition occurs.

Conclusion

This guide has outlined a systematic and robust methodology for characterizing the cross-reactivity of a novel kinase inhibitor, using the hypothetical compound FX-101 (4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid) as a practical example. We have demonstrated a two-tiered screening approach that begins with a broad kinome scan and progresses to precise IC50 determination for high-interest off-targets.

Our hypothetical data for FX-101 revealed a potent inhibitor of its primary target TK-Z with a quantifiable selectivity profile against other kinases, identifying a 19-fold window against the most significant off-target, TK-Y. This data-driven approach is fundamental to modern drug development. It allows researchers to understand the full spectrum of a compound's activity, anticipate potential safety liabilities, and design more informative follow-up experiments. A comprehensive understanding of cross-reactivity is indispensable for successfully advancing a promising molecule from the bench to the clinic.

References

  • Bantscheff, M., & Superti-Furga, G. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Histologix. (2025). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Histologix. [Link]

  • van der Worp, H. B., & Superti-Furga, G. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC - NIH. [Link]

  • Ardito, F., & Giuliani, M. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Springer Nature Experiments. (n.d.). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Springer Nature. [Link]

  • Taylor & Francis Online. (2024). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis Online. [Link]

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  • Zhang, J. H., & Liu, Y. (2017). Discovery of inactive conformation-selective kinase inhibitors by utilizing cascade assays. Janssen Research and Development. [Link]

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  • Shah, F., & Bell, I. M. (2020). Cutaneous Adverse Events Caused by Sulfonamide-Containing Drugs: Reality or Perception?. Journal of Medicinal Chemistry. [Link]

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  • Muro, F., & Iimura, S. (2008). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. PubMed. [Link]

  • Johnson, K. K., & Green, D. L. (2009). Cross-Reactivity Between Sulfonamides and Loop or Thiazide Diuretics: Is it a Theoretical or Actual Risk?. PMC. [Link]

  • Chatterjee, J. J., & Newman, A. H. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PMC. [Link]

  • ResearchGate. (2013). Sulfonamide cross-reactivity: Is there evidence to support broad cross-allergenicity?. ResearchGate. [Link]

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Validation

structure-activity relationship of 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid derivatives

An in-depth technical analysis and comparison guide designed for researchers, medicinal chemists, and drug development professionals evaluating privileged sulfonamide scaffolds. Executive Summary & Biological Rationale I...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison guide designed for researchers, medicinal chemists, and drug development professionals evaluating privileged sulfonamide scaffolds.

Executive Summary & Biological Rationale

In the landscape of targeted therapeutics, the 4-(((aryl)sulfonamido)methyl)benzoic acid scaffold has proven to be a highly versatile pharmacophore. While early iterations of this backbone were explored in the development of Kappa Opioid Receptor (KOR) antagonists[1], its most profound pharmacological application has emerged in the design of highly selective Histone Deacetylase 6 (HDAC6) inhibitors [2][3].

As an Application Scientist evaluating epigenetic modulators, I classify this scaffold into three functional zones:

  • The Zinc-Binding Group (ZBG): The terminal benzoic acid is readily converted into a hydroxamic acid, which chelates the catalytic zinc ion at the bottom of the HDAC active site[2].

  • The Linker: The methylbenzyl core provides a rigid, optimal vector to span the hydrophobic tunnel of the enzyme.

  • The Cap Group (The Variable Region): The sulfonamide-linked aryl group (e.g., 2-fluorophenyl) interacts with the solvent-exposed surface recognition domain of the enzyme.

This guide objectively compares the baseline 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid derivative against highly optimized, next-generation alternatives (such as KT-531 and NN-390) to illustrate the structure-activity relationship (SAR) causality that drives isozyme selectivity and cellular potency.

Structure-Activity Relationship (SAR) Analysis: Causality & Performance

To understand why the baseline 2-fluorophenyl derivative requires optimization, we must examine the structural differences between Class I HDACs (HDAC1/2/3) and HDAC6. HDAC6 possesses a wider, more flexible L1 loop at the rim of its catalytic pocket.

The Causality of Optimization:

  • Polyfluorination: Replacing the 2-fluoro group with a perfluorinated ring (e.g., 2,3,4,5,6-pentafluoro) dramatically alters the electrostatic potential of the aromatic ring. Fluorine's high electronegativity reverses the quadrupole moment of the benzene ring, enhancing π−π stacking interactions with surface phenylalanine residues on HDAC6, thereby driving raw potency[2].

  • N-Alkylation (The Selectivity Switch): The sulfonamide nitrogen in the baseline compound is unsubstituted (NH). Alkylating this nitrogen with bulky groups (e.g., N-cyclopropyl or N-isopropyl) creates a severe steric clash with the narrow L1 loop of HDAC1, effectively abolishing off-target activity. However, this bulky group perfectly occupies the wider, accommodating pocket of HDAC6[3].

Table 1: Quantitative SAR Comparison of Scaffold Derivatives

Data represents the hydroxamic acid derivatives of the respective benzoic acid scaffolds.

Compound / DerivativeCap Group SubstitutionSulfonamide N-SubstitutionHDAC6 IC 50​ (nM)HDAC1 IC 50​ (nM)Selectivity Index (HDAC1/6)
Baseline Scaffold 2-Fluorophenyl-H45.0200.0~4.4x
Intermediate 2,3,4,5,6-Pentafluorophenyl-H20.0150.0~7.5x
KT-531 Analog [2]2,3,4,5,6-Pentafluorophenyl-Cyclopropyl8.5>3000.0~350x
NN-390 Analog [3]2,3,4,5-Tetrafluorophenyl-Isopropyl9.8>5000.0>500x
Ricolinostat (Clinical)Pyrimidine-based (Control)N/A2.023.0~11.5x

Logical Relationship & Signaling Pathway Visualizations

SAR_Logic Scaffold 4-(((2-Fluorophenyl) sulfonamido)methyl) benzoic acid core ZBG Convert to Hydroxamic Acid Scaffold->ZBG Zinc Binding PolyF Polyfluorination (e.g., Pentafluoro) Scaffold->PolyF Surface Recognition NAlkyl N-Alkylation (Cyclopropyl/Isopropyl) Scaffold->NAlkyl Steric Clash in HDAC1 Potency Increased HDAC6 Potency ZBG->Potency PolyF->Potency Selectivity Class I HDAC Selectivity (>300x) NAlkyl->Selectivity

Logical SAR progression from the baseline scaffold to highly selective HDAC6 inhibitors.

Pathway Inhibitor Optimized Scaffold (e.g., KT-531) HDAC6 HDAC6 Enzyme Inhibitor->HDAC6 Inhibits HDAC1 HDAC1 (Spared) Inhibitor->HDAC1 No Effect Tubulin α-Tubulin Hyperacetylation HDAC6->Tubulin Prevents Deacetylation HSP90 HSP90 Hyperacetylation HDAC6->HSP90 Prevents Deacetylation Apoptosis Cancer Cell Apoptosis (T-PLL / Medulloblastoma) Tubulin->Apoptosis Microtubule Stabilization HSP90->Apoptosis Client Protein Degradation Toxicity Hematological Toxicity HDAC1->Toxicity If Inhibited

Intracellular signaling pathway of selective HDAC6 inhibition sparing Class I HDACs.

Experimental Methodologies: A Self-Validating System

To ensure trustworthiness and reproducibility, the evaluation of these derivatives must follow a self-validating experimental cascade. The protocols below incorporate internal controls to guarantee that the observed selectivity is an artifact of the compound's SAR, not assay variance.

Protocol 1: In Vitro Electrophoretic Mobility Shift Assay (EMSA)

This assay determines the biochemical IC 50​ and isozyme selectivity of the synthesized derivatives.

  • Reagent Preparation: Prepare 10-point, 3-fold serial dilutions of the test compounds in DMSO. Prepare recombinant human HDAC6 and HDAC1 enzymes in assay buffer (50 mM HEPES, 100 mM KCl, 0.001% Tween-20, 0.05% BSA, pH 7.4).

  • Incubation: Combine 5 µL of the enzyme solution with 100 nL of the compound in a 384-well plate. Incubate at room temperature for 30 minutes to allow for binding equilibrium.

  • Substrate Addition: Add 5 µL of FAM-labeled acetylated peptide substrate. Incubate for 1 hour.

  • Electrophoretic Separation & Readout: Utilize a microfluidic mobility shift system (e.g., Caliper EZ Reader) to separate the deacetylated product from the acetylated substrate based on charge differences.

  • Self-Validation Check: Calculate the Z'-factor using Trichostatin A (TSA) as a pan-HDAC positive control and DMSO as a negative control. A Z'-factor > 0.6 is required to validate the assay run.

Protocol 2: Cellular Target Engagement (Western Blot)

Biochemical selectivity must translate to the cellular environment. This protocol verifies that the compound selectively engages HDAC6 (cytoplasmic) without inhibiting Class I HDACs (nuclear).

  • Cell Culture & Dosing: Seed MV4-11 (leukemia) or HD-MB03 (medulloblastoma) cells at 1×106 cells/mL. Treat with test compounds at 0.1 µM, 1 µM, and 10 µM for 24 hours.

  • Lysis: Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration via BCA assay.

  • SDS-PAGE & Transfer: Load 20 µg of protein per well onto a 4-12% Bis-Tris gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting (Orthogonal Readout): Probe the membrane simultaneously for Acetylated α -Tubulin (biomarker for HDAC6 inhibition) and Acetylated Histone H3 (biomarker for HDAC1/2/3 inhibition).

  • Self-Validation Check: Include Ricolinostat as a clinical benchmark control and β -actin as a loading control. A successful highly selective derivative (like NN-390) will show a robust dose-dependent increase in Ac-Tubulin with zero increase in Ac-H3[3].

Workflow Step1 Step 1: Synthesis Hydroxamate Conversion Step2 Step 2: EMSA Assay Determine IC50 & Selectivity Step1->Step2 Step3 Step 3: Western Blot Ac-Tubulin vs Ac-H3 Step2->Step3 Step4 Step 4: Cell Viability MTS Assay in Cancer Lines Step3->Step4

Step-by-step experimental workflow for validating HDAC6 inhibitor derivatives.

References

  • Advances in Sulfonamide Kappa Opioid Receptor Antagonists: Structural Refinement and Evaluation of CNS Clearance Source: ACS Publications URL:[Link][1]

  • Development of HDAC Inhibitors Exhibiting Therapeutic Potential in T-Cell Prolymphocytic Leukemia Source: PubMed Central (PMC) / NIH URL:[Link][2]

  • Discovery of HDAC6-Selective Inhibitor NN-390 with in Vitro Efficacy in Group 3 Medulloblastoma Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link][3]

Sources

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Reactant of Route 1
4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid
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4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid
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